molecular formula C50H64O14 B15562512 Tetromycin C1

Tetromycin C1

货号: B15562512
分子量: 889.0 g/mol
InChI 键: BXGLWTGIQGFBBV-RZMKWRRJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

Tetromycin C1 is a useful research compound. Its molecular formula is C50H64O14 and its molecular weight is 889.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式

C50H64O14

分子量

889.0 g/mol

IUPAC 名称

(7E,11E,23Z)-17-[5-(2,4-dimethoxy-6-methylbenzoyl)oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-23-hydroxy-3,6,8,12,14,20,22-heptamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaene-4-carboxylic acid

InChI

InChI=1S/C50H64O14/c1-23-13-12-14-24(2)37-27(5)18-31-33(62-47-40(52)39(51)41(29(7)61-47)63-45(57)35-26(4)17-30(59-10)19-34(35)60-11)16-15-25(3)38(31)49(37,9)42(53)36-43(54)50(64-46(36)58)21-28(6)32(44(55)56)22-48(50,8)20-23/h14,17-20,22,25,28-29,31,33,37-41,47,51-53H,12-13,15-16,21H2,1-11H3,(H,55,56)/b23-20+,24-14+,42-36-

InChI 键

BXGLWTGIQGFBBV-RZMKWRRJSA-N

产品来源

United States

Foundational & Exploratory

The Elusive Biological Profile of Tetromycin C1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C1 is an antibiotic identified as a product of the actinomycete strain Streptomyces sp. MK67-CF9[1]. While its discovery, outlined in Japanese patent JP-H1057089-A, positions it as a potentially valuable bactericidal agent, a comprehensive public record of its biological activity remains notably scarce[1][2]. The patent literature suggests that this compound exhibits activity against Gram-positive bacteria, including challenging methicillin-resistant strains[1]. However, to date, specific quantitative data on its potency, such as Minimum Inhibitory Concentration (MIC) or 50% inhibitory concentration (IC50) values, have not been published in accessible scientific literature. Similarly, detailed studies on its mechanism of action, target signaling pathways, and specific experimental protocols for its assessment are not publicly available.

This technical guide, therefore, aims to provide a foundational understanding by contextualizing this compound within the broader and well-characterized tetracycline (B611298) class of antibiotics. The information presented herein, including data tables, experimental methodologies, and pathway diagrams, is based on the established knowledge of tetracyclines and should be considered as a general framework until specific data for this compound emerges.

The Tetracycline Archetype: A Probable Mechanism of Action

Given its nomenclature, it is highly probable that this compound is structurally related to the tetracycline family of antibiotics. The primary mechanism of action for tetracyclines is the inhibition of bacterial protein synthesis[3][4]. This is achieved by binding to the 30S ribosomal subunit, which in turn prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site[4][5]. This action effectively halts the elongation of the polypeptide chain, leading to a bacteriostatic effect.

Visualizing the Mechanism: Inhibition of Bacterial Protein Synthesis

Tetracylcine_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S 50S Subunit Protein Polypeptide Chain 50S->Protein Catalyzes peptide bond formation 30S 30S Subunit mRNA mRNA mRNA->30S Binds tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site Tetracycline Tetracycline Tetracycline->30S Binds & Blocks A-site

Caption: General mechanism of tetracycline antibiotics.

Quantitative Assessment of Antibacterial Activity: A Representative Overview

While specific data for this compound is unavailable, the following table summarizes typical Minimum Inhibitory Concentration (MIC) values for common tetracyclines against a range of bacterial species. These values are indicative of the potency of this class of antibiotics and are generally determined through standardized microdilution or agar (B569324) dilution methods.

AntibioticBacterial SpeciesRepresentative MIC Range (µg/mL)
TetracyclineStaphylococcus aureus0.25 - 16
Streptococcus pneumoniae0.06 - 8
Escherichia coli0.5 - 64
Haemophilus influenzae0.25 - 4
DoxycyclineStaphylococcus aureus0.12 - 4
Streptococcus pneumoniae0.03 - 2
Escherichia coli0.5 - 16
Chlamydia trachomatis0.06 - 0.25
MinocyclineStaphylococcus aureus (MRSA)0.25 - 8
Acinetobacter baumannii1 - 16
Escherichia coli0.5 - 8

Note: These values are illustrative and can vary significantly based on the specific strain and the presence of resistance mechanisms.

Experimental Protocols: Determining Minimum Inhibitory Concentration (MIC)

A fundamental experiment to quantify the biological activity of a novel antibiotic like this compound would be the determination of its MIC. The following outlines a generalized broth microdilution protocol.

Broth Microdilution MIC Assay Workflow

MIC_Workflow Start Start Prepare Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth Start->Prepare Inoculate Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland) Prepare->Inoculate Dispense Dispense bacterial suspension into each well of a 96-well microtiter plate Inoculate->Dispense Add_Drug Add the diluted this compound to the wells Dispense->Add_Drug Incubate Incubate the plate at 37°C for 18-24 hours Add_Drug->Incubate Read Visually inspect for the lowest concentration with no visible bacterial growth (turbidity) Incubate->Read Result Determine MIC Read->Result

Caption: A generalized workflow for MIC determination.

Detailed Methodology:

  • Preparation of Antibiotic Stock: A stock solution of this compound would be prepared in a suitable solvent (e.g., DMSO or water) at a high concentration.

  • Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the this compound stock solution are made in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a range of desired concentrations.

  • Inoculum Preparation: The bacterial strain of interest is cultured to a logarithmic growth phase and then diluted to a standardized concentration, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This is further diluted to achieve a final inoculum density of about 5 x 10⁵ CFU/mL in the test wells.

  • Inoculation: Each well of the microtiter plate containing the diluted antibiotic is inoculated with the standardized bacterial suspension. A growth control well (bacteria and broth, no antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The plate is incubated under appropriate atmospheric conditions (e.g., ambient air, 5% CO₂) at 35-37°C for 16-20 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.

Conclusion and Future Directions

This compound, as described in its originating patent, holds promise as an antibacterial agent, particularly against Gram-positive and drug-resistant bacteria. However, the lack of publicly available, detailed biological data severely limits a comprehensive understanding of its specific activity and potential. For researchers and drug development professionals, the immediate path forward would involve the isolation and purification of this compound to enable rigorous in vitro and in vivo studies. Key experiments would include:

  • Definitive MIC and MBC (Minimum Bactericidal Concentration) determination against a broad panel of clinically relevant bacteria.

  • Mechanism of action studies , including ribosomal binding assays, to confirm its presumed tetracycline-like activity.

  • In vitro cytotoxicity assays to assess its effect on mammalian cell lines.

  • In vivo efficacy studies in animal models of infection.

Until such data becomes available, the biological profile of this compound can only be inferred from the well-established characteristics of the tetracycline antibiotic class. The information provided in this guide serves as a foundational framework for the potential evaluation of this and other novel antibiotic compounds.

References

Unveiling Tetromycin C1: A Technical Guide to its Natural Source and Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C1 is a polyketide antibiotic belonging to the tetronate family, a class of natural products characterized by a conjugated tetronic acid moiety. Exhibiting promising antibacterial activity, this compound has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the natural source of this compound, its physicochemical properties, proposed biosynthetic pathway, and generalized experimental protocols for its production and isolation. The information presented herein is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel antibiotics.

Natural Source and Physicochemical Properties

This compound is a secondary metabolite produced by the bacterium Streptomyces sp. strain MK67-CF9. Members of the genus Streptomyces are renowned for their ability to synthesize a wide array of bioactive compounds, including a majority of clinically utilized antibiotics.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₀H₆₄O₁₄[Chemical Supplier Data]
Molecular Weight 889.03 g/mol [Chemical Supplier Data]
Appearance Data not publicly available-
Solubility Data not publicly available-
Melting Point Data not publicly available-
Optical Rotation Data not publicly available-

Production of this compound

The production of this compound is achieved through the submerged fermentation of Streptomyces sp. MK67-CF9. While specific quantitative yield data for this compound is not publicly available, a generalized protocol for the fermentation of Streptomyces species to produce secondary metabolites is presented below. Optimization of fermentation parameters is critical for maximizing the yield of the target compound.

Table 2: Generalized Fermentation Parameters for Streptomyces sp.

ParameterTypical Range/Condition
Carbon Source Glucose, Starch, Glycerol
Nitrogen Source Yeast Extract, Peptone, Soybean Meal
Inorganic Salts (NH₄)₂SO₄, K₂HPO₄, MgSO₄·7H₂O
pH 6.0 - 7.5
Temperature 28 - 30 °C
Aeration 1 - 1.5 vvm (volume of air per volume of medium per minute)
Agitation 200 - 300 rpm
Incubation Time 5 - 10 days
Experimental Protocol: Submerged Fermentation of Streptomyces sp. MK67-CF9 (Generalized)
  • Inoculum Preparation: Aseptically transfer a loopful of a mature culture of Streptomyces sp. MK67-CF9 from an agar (B569324) plate to a 250 mL flask containing 50 mL of seed medium. Incubate at 28°C for 48-72 hours on a rotary shaker at 250 rpm.

  • Production Culture: Inoculate a 2 L production fermenter containing 1.5 L of production medium with 5% (v/v) of the seed culture.

  • Fermentation: Maintain the fermentation under the conditions outlined in Table 2. Monitor pH, dissolved oxygen, and substrate consumption throughout the process.

  • Harvesting: After the desired incubation period (typically determined by bioassay or HPLC analysis of culture samples), harvest the fermentation broth for extraction of this compound.

Fermentation_Workflow cluster_Inoculum Inoculum Preparation cluster_Production Production Stage cluster_Downstream Downstream Processing Agar_Plate Streptomyces sp. MK67-CF9 (Agar Plate) Seed_Flask Seed Culture (Flask) Agar_Plate->Seed_Flask Inoculation Fermenter Production Fermenter Seed_Flask->Fermenter Inoculation (5% v/v) Harvest Harvest Broth Fermenter->Harvest Incubation (5-10 days)

A generalized workflow for the submerged fermentation of Streptomyces sp.

Isolation and Purification of this compound

Following fermentation, this compound is extracted from the culture broth and purified using chromatographic techniques. A generalized protocol is provided below.

Experimental Protocol: Extraction and Purification (Generalized)
  • Biomass Separation: Centrifuge the fermentation broth at 8,000 x g for 20 minutes to separate the mycelial biomass from the supernatant.

  • Solvent Extraction: Extract the supernatant three times with an equal volume of ethyl acetate (B1210297). Combine the organic phases.

  • Concentration: Evaporate the ethyl acetate extract to dryness under reduced pressure using a rotary evaporator.

  • Chromatographic Purification:

    • Dissolve the crude extract in a minimal volume of methanol.

    • Subject the dissolved extract to column chromatography on silica (B1680970) gel, eluting with a gradient of chloroform (B151607) and methanol.

    • Collect fractions and monitor by thin-layer chromatography (TLC) or HPLC.

    • Pool fractions containing pure this compound and concentrate to yield the final product.

Purification_Workflow Fermentation_Broth Fermentation Broth Centrifugation Centrifugation Fermentation_Broth->Centrifugation Supernatant Supernatant Centrifugation->Supernatant Mycelial_Cake Mycelial Cake (Discarded) Centrifugation->Mycelial_Cake Solvent_Extraction Solvent Extraction (Ethyl Acetate) Supernatant->Solvent_Extraction Organic_Phase Combined Organic Phases Solvent_Extraction->Organic_Phase Aqueous_Phase Aqueous Phase (Discarded) Solvent_Extraction->Aqueous_Phase Evaporation Rotary Evaporation Organic_Phase->Evaporation Crude_Extract Crude this compound Extract Evaporation->Crude_Extract Column_Chromatography Silica Gel Column Chromatography Crude_Extract->Column_Chromatography Pure_Tetromycin_C1 Pure this compound Column_Chromatography->Pure_Tetromycin_C1

A generalized workflow for the extraction and purification of this compound.

Biosynthesis of this compound

The biosynthesis of tetronate antibiotics is complex, typically involving polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery. While the specific biosynthetic gene cluster for this compound in Streptomyces sp. MK67-CF9 has not been reported, a putative pathway can be proposed based on the biosynthesis of other known tetronates. The core structure is likely assembled by a Type I PKS, followed by cyclization and tailoring reactions catalyzed by various enzymes.

Tetronate_Biosynthesis cluster_assembly Polyketide Assembly cluster_modification Modification and Cyclization Starter Starter Unit (e.g., Acetyl-CoA) PKS Type I Polyketide Synthase (PKS) Starter->PKS Extender Extender Units (e.g., Malonyl-CoA) Extender->PKS Polyketide_Chain Linear Polyketide Chain PKS->Polyketide_Chain Cyclization Cyclization/ Lactonization Polyketide_Chain->Cyclization Tetronate_Core Tetronate Core Structure Cyclization->Tetronate_Core Tailoring Tailoring Enzymes (e.g., Oxygenases, Methyltransferases) Tetronate_Core->Tailoring Tetromycin_C1 This compound Tailoring->Tetromycin_C1

A proposed biosynthetic pathway for this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound, including 1H NMR, 13C NMR, and high-resolution mass spectrometry, are not currently available in the public domain. The acquisition and publication of this data are crucial for the unambiguous structural elucidation and characterization of this antibiotic.

Table 3: Required Spectroscopic Data for this compound

Spectroscopic TechniqueExpected InformationStatus
¹H NMR Proton chemical shifts and coupling constantsData not publicly available
¹³C NMR Carbon chemical shiftsData not publicly available
HRMS Exact mass and elemental compositionData not publicly available
UV-Vis Wavelengths of maximum absorbanceData not publicly available

Conclusion

This compound represents a potentially valuable addition to the arsenal (B13267) of antibacterial agents. This technical guide consolidates the currently available information on its natural source, production, and proposed biosynthesis. Further research is imperative to determine the optimal fermentation conditions for high-yield production, to develop robust and scalable purification protocols, and to fully elucidate its biosynthetic pathway. The public dissemination of comprehensive analytical and spectroscopic data will be instrumental in advancing the research and development of this compound as a therapeutic agent.

Tetromycin C1: A Technical Review of a Novel Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the available scientific and patent literature on Tetromycin C1, an antibiotic isolated from Streptomyces sp. This document synthesizes the known data on its production, physicochemical properties, and antibacterial activity, presenting it in a format accessible to researchers, scientists, and drug development professionals. All quantitative data is summarized in structured tables, and key processes are visualized to facilitate understanding.

Physicochemical Properties

This compound is a colorless, acicular crystalline compound. Its fundamental properties, as detailed in patent literature, are summarized in Table 1.[1]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC50H64O14[1]
Molecular Weight889.03 g/mol
AppearanceColorless acicular crystal[1]
Melting Point190-193 °C[1]
Specific Rotation[α]D25 = -26.0° (c 0.53 in acetone)[1]

Production

This compound is a natural product produced by the fermentation of Streptomyces sp. strain MK67-CF9. The general workflow for its production, as described in the patent literature, involves standard fermentation and extraction protocols.

Experimental Protocols

Fermentation: The producing organism, Streptomyces sp. MK67-CF9, is cultured in a suitable nutritive medium. Aerobic conditions are maintained, for instance, through shaking culture, at a temperature of approximately 25°C.[1]

Extraction and Purification: Following fermentation, this compound is isolated from the culture product. The described methods include solvent extraction using a water-miscible solvent and gel filtration chromatography.[1]

The following diagram illustrates the general workflow for the production and isolation of this compound.

G Figure 1: General Workflow for this compound Production cluster_0 Fermentation cluster_1 Isolation and Purification Streptomyces sp. MK67-CF9 Streptomyces sp. MK67-CF9 Aerobic Culture (25°C) Aerobic Culture (25°C) Streptomyces sp. MK67-CF9->Aerobic Culture (25°C) Nutritive Medium Nutritive Medium Nutritive Medium->Aerobic Culture (25°C) Culture Product Culture Product Aerobic Culture (25°C)->Culture Product Harvest Solvent Extraction Solvent Extraction Culture Product->Solvent Extraction Gel Filtration Gel Filtration Solvent Extraction->Gel Filtration Pure this compound Pure this compound Gel Filtration->Pure this compound

Caption: General workflow for the production of this compound.

Biological Activity

This compound has demonstrated antibacterial activity, particularly against Gram-positive bacteria. The available quantitative data on its minimum inhibitory concentration (MIC) is presented in Table 2.

Table 2: Minimum Inhibitory Concentration (MIC) of this compound

Test OrganismMIC (µg/mL)
Staphylococcus aureus 209P3.13
Staphylococcus aureus Smith3.13
Staphylococcus aureus 55-2 (MRSA)3.13
Enterococcus faecalis ATCC 1943312.5
Enterococcus faecium ATCC 1943425

Data sourced from patent JP-H1057089A.

Mechanism of Action and Signaling Pathways

Currently, there is no publicly available scientific literature detailing the mechanism of action of this compound. While its name is suggestive, it has not been formally classified within the tetracycline (B611298) class of antibiotics, and therefore it cannot be assumed to share the same mode of action (inhibition of protein synthesis via binding to the 30S ribosomal subunit). Further research is required to elucidate the specific molecular targets and any affected signaling pathways.

Conclusion

This compound is a novel antibiotic with demonstrated in vitro activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus. The foundational knowledge for its production and basic physicochemical characteristics are established in the patent literature. However, a significant gap exists in the scientific understanding of its mechanism of action, potential for resistance development, and in vivo efficacy and safety. This presents an opportunity for further research to explore the therapeutic potential of this compound. Future studies should focus on elucidating its mode of action, expanding the scope of its antimicrobial testing, and evaluating its pharmacological properties.

References

Methodological & Application

Application Notes and Protocols for Tetromycin C1 Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C1 is a spirotetronate polyketide antibiotic isolated from Streptomyces sp.[1] It exhibits antibacterial activity, particularly against Gram-positive bacteria.[2][3][4] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in drug discovery and development, including cell-based assays and mechanism of action studies. These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and proper handling of the compound.

PropertyValueReference
Molecular Formula C₅₀H₆₄O₁₄[5]
Molecular Weight 889.04 g/mol Calculated
Appearance Colorless, needle-like crystals[5]
Melting Point 190-193 °C[5]
Purity ≥95% (commercially available)
Solubility Soluble in DMSO and acetone.[6]

Table 1: Physicochemical Properties of this compound

Safety Precautions

This compound is a potent antibiotic. While specific toxicity data is limited, it is prudent to handle it with care, following standard laboratory safety procedures for potent compounds.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and solutions.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the powdered form to avoid inhalation.

  • Spills: In case of a spill, absorb the material with an inert absorbent material and dispose of it as chemical waste. Clean the spill area thoroughly.

  • Disposal: Dispose of all waste materials, including empty vials, pipette tips, and unused solutions, in accordance with local, state, and federal regulations for chemical waste.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). This is a common starting concentration for many in vitro experiments.

Materials:

  • This compound (lyophilized powder)

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile, disposable pipette tips

Procedure:

  • Equilibration: Allow the vial of lyophilized this compound and the DMSO to equilibrate to room temperature before opening to prevent condensation.

  • Weighing: In a chemical fume hood, carefully weigh out the desired amount of this compound powder using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.889 mg of this compound (see Table 2 for calculations).

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial containing the weighed this compound. For 1 mL of stock solution, add 1 mL of DMSO.

  • Mixing: Tightly cap the vial and vortex thoroughly until the powder is completely dissolved. Visually inspect the solution to ensure there are no visible particles. Gentle warming (e.g., in a 37°C water bath) may aid dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, protected from light.

Calculations for Stock Solution Preparation:

The following formula can be used to calculate the mass of this compound required to prepare a stock solution of a specific concentration and volume:

Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x Molecular Weight ( g/mol ) / 1000

Desired Stock Concentration (mM)Desired Volume (mL)Mass of this compound to Weigh (mg)
110.889
514.445
1018.890
10544.45

Table 2: Example Calculations for Preparing this compound Stock Solutions

Preparation of Working Solutions

Working solutions are typically prepared by diluting the stock solution in the appropriate cell culture medium or buffer immediately before use.

Example: Preparation of a 10 µM working solution from a 10 mM stock solution.

  • Use the dilution formula: C₁V₁ = C₂V₂

    • C₁ = Concentration of the stock solution (10 mM)

    • V₁ = Volume of the stock solution to be added (unknown)

    • C₂ = Desired concentration of the working solution (10 µM = 0.01 mM)

    • V₂ = Final volume of the working solution (e.g., 1 mL)

  • Calculate V₁: (10 mM) x V₁ = (0.01 mM) x (1 mL)

    • V₁ = 0.001 mL = 1 µL

  • Therefore, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM this compound stock solution to 999 µL of the desired medium or buffer. Mix well by gentle pipetting.

Storage and Stability

Proper storage is crucial to maintain the bioactivity of the this compound stock solution.

Storage ConditionRecommended DurationNotes
Lyophilized Powder As per manufacturer's instructions (typically long-term at -20°C)Keep desiccated and protected from light.
Stock Solution in DMSO Up to 6 months at -20°CAliquot to avoid repeated freeze-thaw cycles. Protect from light. For optimal results, fresh stock solutions are recommended.
Working Solutions Prepare fresh for each experimentThe stability in aqueous media is likely limited.

Table 3: Recommended Storage Conditions for this compound

Visualization of Experimental Workflow

The following diagram illustrates the key steps involved in the preparation of a this compound stock solution.

TetromycinC1_Stock_Preparation cluster_preparation Stock Solution Preparation cluster_usage Working Solution Preparation start Start: Obtain This compound Powder equilibrate Equilibrate Powder and DMSO to RT start->equilibrate weigh Weigh this compound in Fume Hood equilibrate->weigh dissolve Add Anhydrous DMSO weigh->dissolve mix Vortex until Completely Dissolved dissolve->mix aliquot Aliquot into Single-Use Vials mix->aliquot store Store at -20°C, Protected from Light aliquot->store thaw Thaw a Single Aliquot of Stock store->thaw For Experiment dilute Dilute Stock in Culture Medium/Buffer thaw->dilute use Use Immediately in Experiment dilute->use

Caption: Workflow for preparing this compound stock and working solutions.

Signaling Pathway (Placeholder)

As the specific signaling pathway of this compound is a subject of ongoing research, a generalized diagram illustrating a hypothetical mechanism of action for an antibiotic targeting bacterial protein synthesis is provided below. This should be updated as more specific information becomes available.

Antibiotic_MOA cluster_bacterium Bacterial Cell ribosome Ribosome (70S) protein Protein Synthesis ribosome->protein mrna mRNA mrna->ribosome trna tRNA trna->ribosome cell_growth Bacterial Growth and Proliferation protein->cell_growth Leads to inhibited_growth Inhibited Growth (Bacteriostatic Effect) protein->inhibited_growth tetromycin This compound tetromycin->ribosome Inhibition

Caption: Hypothetical mechanism of action for this compound.

References

Application Notes and Protocols for the Detection of Tetromycin C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetromycin C1 is a polyketide antibiotic isolated from Streptomyces sp. with the molecular formula C₅₀H₆₄O₁₄.[1][2] As a member of the broader class of tetracycline (B611298) antibiotics, it exhibits antibacterial activity against a range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[3] The detection and quantification of this compound in various samples are crucial for research, drug development, and quality control purposes. These application notes provide an overview of established analytical methods for the detection of tetracycline-class compounds, which are applicable to this compound, along with detailed experimental protocols. The primary techniques covered include High-Performance Liquid Chromatography (HPLC) coupled with various detectors and advanced biosensor-based methods.

Data Presentation: Quantitative Performance of Detection Methods

The following table summarizes the quantitative performance of various analytical methods reported for the detection of tetracycline antibiotics. These values provide a reference for the expected sensitivity and efficiency of methods applicable to this compound analysis.

MethodAnalyte(s)Sample MatrixLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Reference
HPLC-DADTetracyclinesMedicated Feed4.2 - 10.7 mg/kg-72.2 - 101.8[4]
LC-MSTetracyclinesMedicated Feed5.6 - 10.8 mg/kg-45.6 - 87.0[4]
UPLC-QToF-MSTetracyclinesHuman Urine0.089 - 0.138 ng/mL0.294 - 0.455 ng/mL> 90[5]
LC-MS/MSTetracyclinesFeed24 - 100 µg/kg40 - 150 µg/kg-[6]
Electrochemical ImmunosensorTetracyclineMeat10 ppb-70 - 95[7]
Fluorescence Immunoassay (FLISA)TetracyclineAnimal-derived foods0.69 ng/mL1.30 ng/mL94.01 - 110.19[8]
Molecularly Imprinted Ratiometric Fluorescent ProbeTetracyclineMilk, Eggs3.23 nmol/L-92.7 - 102.9[9]

Experimental Protocols

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS)

This protocol provides a general procedure for the extraction and analysis of tetracycline-class antibiotics from complex matrices, adaptable for this compound.

a. Sample Preparation (Solid Samples, e.g., Feed, Tissue)

  • Weigh 2 grams of the homogenized sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add 10 mL of Na₂EDTA-McIlvaine buffer (pH 4.0)/methanol (B129727) mixture (40:60, v/v).[10]

  • Vortex the sample for 10 minutes to ensure thorough extraction.

  • Centrifuge the sample at 4000 rpm for 10 minutes.

  • Collect the supernatant.

  • For samples with high lipid content, a defatting step with n-hexane may be required.

  • The extract can be further cleaned up using Solid-Phase Extraction (SPE).

b. Solid-Phase Extraction (SPE) Cleanup

  • Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB) with 5 mL of methanol followed by 5 mL of deionized water.

  • Load the supernatant from the sample preparation step onto the SPE cartridge.

  • Wash the cartridge with 5 mL of 5% methanol in water to remove polar impurities.

  • Dry the cartridge under vacuum for 5 minutes.

  • Elute the analytes with 5 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in a suitable volume of the initial mobile phase for HPLC-MS/MS analysis.

c. HPLC-MS/MS Conditions

  • Column: C18 analytical column (e.g., Zorbax Eclipse XDB C18, 150 x 4.6 mm, 5 µm).[10]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analytes.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Injection Volume: 10 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions for this compound would need to be determined by infusing a standard solution.

Electrochemical Aptasensor

This protocol outlines the fabrication and use of an electrochemical aptasensor for the detection of tetracyclines, which can be adapted for this compound by using a specific aptamer if available.

a. Electrode Modification

  • Clean a screen-printed gold electrode (SPGE) surface.

  • Prepare a solution of a thiolated ssDNA aptamer specific for tetracyclines.

  • Immobilize the aptamer onto the gold electrode surface through self-assembly.

  • Block any remaining active sites on the electrode surface using a blocking agent like 6-mercapto-1-hexanol (B159029) (MCH).

b. Electrochemical Detection

  • Perform electrochemical measurements using cyclic voltammetry (CV) or square wave voltammetry (SWV) in a suitable electrolyte solution containing a redox probe (e.g., [Fe(CN)₆]³⁻/⁴⁻).

  • Incubate the modified electrode with the sample containing the target analyte (this compound).

  • The binding of the analyte to the aptamer will cause a conformational change, altering the electron transfer properties at the electrode surface.

  • Measure the change in the electrochemical signal (e.g., a decrease in the peak current) which is proportional to the concentration of the analyte.

Visualizations

Experimental Workflow for this compound Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_analysis Instrumental Analysis sample Sample Collection (e.g., biological fluid, tissue) homogenization Homogenization sample->homogenization extraction Solvent Extraction (e.g., with McIlvaine buffer/methanol) homogenization->extraction centrifugation Centrifugation extraction->centrifugation supernatant Supernatant Collection centrifugation->supernatant spe Solid-Phase Extraction (SPE) supernatant->spe Load Extract elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation reconstitution Reconstitution in Mobile Phase evaporation->reconstitution hplc_ms HPLC-MS/MS Analysis reconstitution->hplc_ms Inject Sample data_processing Data Acquisition and Processing hplc_ms->data_processing quantification Quantification data_processing->quantification

Caption: Workflow for the analysis of this compound in samples.

Principle of Aptamer-Based Biosensor Detection

biosensor_principle cluster_sensor Aptasensor Principle cluster_before Before Detection cluster_after After Detection electrode Electrode aptamer_unbound Aptamer electrode->aptamer_unbound Immobilization aptamer_bound Aptamer-Analyte Complex aptamer_unbound->aptamer_bound Binding p1 aptamer_unbound->p1 High Signal analyte This compound p2 aptamer_bound->p2 Low Signal

Caption: Principle of a label-free electrochemical aptasensor.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Tetracycline antibiotics, including presumably this compound, exert their bacteriostatic effect by inhibiting protein synthesis in bacteria.[11][12] They bind to the 30S ribosomal subunit, which is a key component of the bacterial ribosome.[11][12] This binding physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. By preventing the incoming tRNA from binding, the elongation of the polypeptide chain is halted, thereby inhibiting protein synthesis and bacterial growth. This mechanism provides the basis for the development of whole-cell biosensors that can detect the presence of tetracyclines by linking the tetracycline-inducible promoter (Ptet) and the regulatory gene (tetR) to a reporter gene system.[9]

Signaling Pathway Conceptual Diagram: Tetracycline-Inducible Gene Expression System for Biosensing

tet_inducible_system cluster_no_tet Absence of Tetracycline cluster_tet Presence of Tetracycline tetR_gene_no tetR Gene tetR_protein_no TetR Repressor Protein tetR_gene_no->tetR_protein_no Transcription & Translation tet_operator Tetracycline Operator (tetO) tetR_protein_no->tet_operator Binds to reporter_gene_no Reporter Gene (e.g., GFP, lacZ) tet_operator->reporter_gene_no Blocks Transcription no_signal No Reporter Signal reporter_gene_no->no_signal tetracycline Tetracycline (e.g., this compound) tetR_protein_yes TetR Repressor Protein tetracycline->tetR_protein_yes Binds to tetR_gene_yes tetR Gene tetR_gene_yes->tetR_protein_yes Transcription & Translation tetR_tet_complex TetR-Tetracycline Complex tet_operator_free Tetracycline Operator (tetO) tetR_tet_complex->tet_operator_free Prevents Binding to reporter_gene_yes Reporter Gene (e.g., GFP, lacZ) tet_operator_free->reporter_gene_yes Transcription Occurs signal Reporter Signal (Fluorescence, Color) reporter_gene_yes->signal Translation Occurs

Caption: Tetracycline-inducible gene expression system in a biosensor.

References

In Vivo Administration Guide for Tetromycin C1: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search of publicly available scientific literature and databases has revealed insufficient data to create a detailed in vivo administration guide for the compound specified as "Tetromycin C1."

While "this compound" is identified as an antibiotic bactericide isolated from Streptomyces sp., there is a notable absence of published research detailing its in vivo application.[1] Specifically, no information could be found regarding:

  • Animal Models: Studies utilizing specific animal models to investigate the efficacy or safety of this compound.

  • Pharmacokinetics: Data on the absorption, distribution, metabolism, and excretion (ADME) of this compound in any living organism.

  • Toxicology: Reports on the potential toxicity, LD50 (median lethal dose), or No-Observed-Adverse-Effect Level (NOAEL) of this compound.

  • Mechanism of Action: Detailed signaling pathways or molecular targets specific to this compound.

The term "Tetromycin" may be a less common name or could be easily confused with the well-researched class of Tetracycline (B611298) antibiotics. The tetracycline family, which includes drugs like tetracycline, doxycycline, and minocycline, has a broad spectrum of antibacterial activity and functions by inhibiting protein synthesis in bacteria.[2][3][4] This is achieved by binding to the 30S ribosomal subunit, which prevents the attachment of aminoacyl-tRNA to the ribosomal acceptor site.[3][4]

Due to the lack of specific data for "this compound," the core requirements of this request, including the creation of detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams, cannot be fulfilled at this time. Providing such a guide would require speculative information that is not supported by scientific evidence.

For researchers, scientists, and drug development professionals interested in this area, it is recommended to consult resources on the broader class of tetracycline antibiotics, for which extensive in vivo data and protocols are available. However, it is crucial to note that direct extrapolation of data from other tetracyclines to this compound would be scientifically invalid without specific experimental verification.

References

Application Note: Quantitative Analysis of Tetromycin C1 using Liquid Chromatography-Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Tetromycin C1, a polyketide antibiotic. The protocol provides a comprehensive workflow, from sample preparation to data analysis, and is designed for researchers in drug discovery and development. The described methodology is based on established principles for the analysis of tetracycline-class antibiotics and other polyketides, ensuring a robust and reliable approach.

Introduction

This compound is a member of the tetracycline (B611298) family of antibiotics, a class of broad-spectrum antibacterial agents. Accurate quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high selectivity and sensitivity, making it the preferred analytical technique for this purpose.[1][2] This method addresses common challenges in tetracycline analysis, such as their chelating properties and potential for epimerization, by employing appropriate sample preparation and chromatographic conditions.[3][4][5]

Experimental Protocol

This protocol outlines the necessary steps for the quantitative analysis of this compound.

Sample Preparation

Effective sample preparation is critical to remove interfering substances and concentrate the analyte.

  • Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate):

    • To 1 mL of the sample, add an internal standard (e.g., a stable isotope-labeled this compound or a related tetracycline not present in the sample).

    • Add 3 mL of EDTA-McIlvaine buffer (pH 4.0) to the sample.[4][5] This buffer helps to chelate divalent metal ions that can interfere with tetracycline analysis.[5]

    • Vortex for 1 minute for thorough mixing.

    • Perform protein precipitation by adding 6 mL of acetonitrile. Vortex for 2 minutes.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • The supernatant can be directly injected or further purified using solid-phase extraction (SPE).

  • Solid-Phase Extraction (SPE) Clean-up (Optional but Recommended):

    • Condition an Oasis HLB SPE cartridge with 3 mL of methanol (B129727) followed by 3 mL of water.[1]

    • Load the supernatant from the previous step onto the cartridge.

    • Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.

    • Elute this compound with 3 mL of methanol.[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 90% Mobile Phase A: 10% Mobile Phase B).

LC-MS/MS Method

The following parameters are a starting point and may require optimization for specific instrumentation.

  • Liquid Chromatography (LC) Conditions:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.5 µm particle size) is recommended.[3]

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Column Temperature: 35°C.

    • Gradient Elution:

      Time (min) % Mobile Phase B
      0.0 10
      1.0 10
      5.0 90
      7.0 90
      7.1 10

      | 10.0 | 10 |

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Ion Source Parameters:

      • Capillary Voltage: 3.5 kV

      • Source Temperature: 150°C

      • Desolvation Temperature: 400°C

      • Desolvation Gas Flow: 800 L/hr

    • MRM Transitions: Specific precursor and product ions for this compound and the internal standard need to be determined by direct infusion of the analytical standards. For tetracyclines, two MRM transitions per compound are typically monitored for quantification and confirmation.[6][7]

Data Analysis
  • Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of this compound into a blank matrix. The concentration range should encompass the expected sample concentrations.

  • Quantification: The concentration of this compound in the samples is determined by interpolating the peak area ratio of the analyte to the internal standard from the calibration curve.

Quantitative Data Summary

The following table provides representative quantitative data based on the analysis of similar tetracycline compounds. These values should be experimentally determined for this compound.

ParameterExpected Value
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 1 ng/mL
Limit of Quantification (LOQ)0.5 - 5 ng/mL
Accuracy (% Recovery)85 - 115%
Precision (% RSD)< 15%

Experimental Workflow Diagram

LC-MS Workflow for this compound Quantification Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample 1. Sample Collection (e.g., Plasma, Tissue) extraction 2. Extraction with EDTA-McIlvaine Buffer sample->extraction cleanup 3. SPE Clean-up (Oasis HLB) extraction->cleanup reconstitution 4. Reconstitution cleanup->reconstitution lc 5. LC Separation (C18 Column) reconstitution->lc ms 6. MS/MS Detection (ESI+, MRM) lc->ms integration 7. Peak Integration ms->integration quantification 8. Quantification (Calibration Curve) integration->quantification report 9. Reporting quantification->report

Caption: LC-MS/MS workflow for this compound quantification.

Conclusion

The described LC-MS/MS protocol provides a robust framework for the quantitative analysis of this compound. The method is designed to be sensitive and specific, addressing the analytical challenges associated with tetracycline compounds. This application note serves as a valuable resource for researchers and scientists involved in the development and evaluation of this compound and related polyketide antibiotics. Method validation should be performed in the target matrix to ensure compliance with regulatory guidelines.

References

Troubleshooting & Optimization

Tetromycin C1 degradation and prevention

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the current date, specific degradation pathways for Tetromycin C1 have not been extensively published in scientific literature. The following troubleshooting guide, FAQs, and experimental protocols are based on the known chemical structure of this compound, general principles of spirotetronate polyketide chemistry, and established methodologies for stability testing of complex natural products. The proposed degradation pathways are hypothetical and should be confirmed experimentally.

Troubleshooting Guide

This guide addresses common issues researchers may encounter during the handling and analysis of this compound, focusing on potential degradation.

Problem Possible Cause Recommended Solution
Loss of biological activity in stored samples. 1. Improper Storage Temperature: this compound is sensitive to temperature fluctuations. Storage at temperatures above the recommended -20°C can lead to accelerated degradation. 2. Repeated Freeze-Thaw Cycles: This can cause physical stress on the molecule and introduce moisture, facilitating hydrolysis. 3. Exposure to Light: The complex structure of this compound may be susceptible to photodegradation.1. Strict Temperature Control: Always store stock solutions and solid material at or below -20°C. 2. Aliquot Samples: Prepare single-use aliquots of stock solutions to avoid repeated freeze-thaw cycles. 3. Protect from Light: Store vials in the dark or use amber-colored vials.
Appearance of unexpected peaks in HPLC/UPLC analysis. 1. Hydrolytic Degradation: The ester and glycosidic linkages in this compound are susceptible to hydrolysis, especially in non-neutral pH conditions. This can cleave the sugar moiety or open the macrocyclic ring. 2. Oxidative Degradation: Exposure to atmospheric oxygen or oxidizing agents can lead to the formation of oxidation products. 3. Solvent-Induced Degradation: Reactive solvents or impurities in solvents can react with this compound.1. pH Control: Ensure that all buffers and solutions are within a neutral pH range (6-8), unless the experimental design requires otherwise. Prepare buffers fresh. 2. Use of Antioxidants & Inert Atmosphere: For long-term experiments, consider adding a small amount of an antioxidant like BHT. If possible, handle solutions under an inert atmosphere (e.g., nitrogen or argon). 3. High-Purity Solvents: Use HPLC-grade or higher purity solvents to minimize reactive impurities.
Inconsistent results between experimental replicates. 1. Variable Sample Handling: Differences in incubation times, temperature exposure, or light exposure between replicates can lead to varying degrees of degradation. 2. Contaminated Solvents or Buffers: Contaminants can catalyze degradation.1. Standardize Protocols: Ensure all experimental parameters are consistent across all replicates. 2. Fresh Reagents: Prepare fresh solvents and buffers for each experiment to ensure consistency.

Frequently Asked Questions (FAQs)

Q1: What are the primary known stability concerns for this compound?

A1: While specific data is limited, based on its structure as a spirotetronate polyketide, the primary concerns are susceptibility to hydrolysis (at the ester and glycosidic bonds), oxidation, and potential photodegradation. It is recommended to store this compound at -20°C and protect it from light.

Q2: What is the recommended solvent for dissolving and storing this compound?

A2: this compound can be reconstituted with methanol (B129727) or DMSO. For long-term storage, it is advisable to prepare stock solutions, aliquot them into single-use vials, and store them at -20°C to avoid repeated freeze-thaw cycles.

Q3: How does pH affect the stability of this compound?

A3: Acidic or basic conditions are likely to catalyze the hydrolysis of the ester and glycosidic linkages within the this compound molecule. This can lead to the separation of the sugar moiety and the aglycone, or potentially the opening of the macrocyclic ring, both of which would likely result in a loss of biological activity. It is recommended to maintain a neutral pH environment (pH 6-8) for experimental work unless the effects of pH are being specifically investigated.

Q4: Are there any known degradation products of this compound?

A4: There are no specifically identified degradation products of this compound in the published literature. However, based on its structure, likely degradation products would include the aglycone (the macrocyclic core without the sugar) and the free sugar moiety resulting from hydrolysis. Further oxidation or rearrangement products are also possible under oxidative stress.

Q5: How can I prevent the degradation of this compound during my experiments?

A5: To minimize degradation, follow these guidelines:

  • Storage: Store the solid compound and stock solutions at -20°C or below, protected from light.

  • Handling: Prepare solutions fresh for each experiment. Use high-purity solvents and maintain a neutral pH.

  • Minimize Exposure: Avoid prolonged exposure to ambient temperatures and light.

  • Inert Atmosphere: For sensitive, long-term experiments, consider working under an inert atmosphere (e.g., nitrogen or argon).

Hypothetical Stability Data of this compound

The following tables present hypothetical quantitative data to illustrate the potential stability of this compound under various stress conditions. This data is for illustrative purposes and should be experimentally verified.

Table 1: Effect of Temperature on this compound Stability in pH 7.4 Buffer

TemperatureIncubation Time (hours)% Remaining this compound
-20°C24>99%
4°C2498%
25°C (Room Temp)2485%
40°C2460%

Table 2: Effect of pH on this compound Stability at 25°C

pHIncubation Time (hours)% Remaining this compound
3.0870%
5.0888%
7.4895%
9.0875%

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in methanol or DMSO.

2. Stress Conditions:

  • Acid Hydrolysis: Dilute the stock solution with 0.1 M HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Dilute the stock solution with 0.1 M NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Dilute the stock solution with 3% hydrogen peroxide to a final concentration of 100 µg/mL. Keep at room temperature for 2, 4, 8, and 24 hours.

  • Thermal Degradation: Keep the solid powder of this compound in a hot air oven at 80°C for 24 and 48 hours. Also, heat the stock solution at 60°C for 24 and 48 hours.

  • Photodegradation: Expose the stock solution (in a quartz cuvette) and solid powder to a photostability chamber with a UV light source (e.g., 254 nm) and a visible light source for 24 and 48 hours.

3. Sample Analysis:

  • Analyze all stressed samples, along with a non-stressed control, using a stability-indicating HPLC-UV/MS method.

  • HPLC System: A reverse-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile (B52724) with 0.1% formic acid (B).

  • Detection: UV detector at a suitable wavelength (determined by UV scan of this compound) and a mass spectrometer to identify the mass of the parent compound and any degradation products.

4. Data Analysis:

  • Calculate the percentage degradation of this compound in each condition.

  • Identify the mass-to-charge ratio (m/z) of the degradation products and propose their structures based on the likely chemical transformations.

Visualizations

G cluster_0 Hypothetical Degradation Pathways of this compound Tetromycin_C1 This compound (C50H64O14) Aglycone Aglycone Moiety Tetromycin_C1->Aglycone Hydrolysis (Acid/Base) Sugar Sugar Moiety Tetromycin_C1->Sugar Hydrolysis (Acid/Base) Oxidized_Products Oxidized Products Tetromycin_C1->Oxidized_Products Oxidation (e.g., H2O2) Ring_Opened_Product Ring-Opened Product Aglycone->Ring_Opened_Product Further Hydrolysis

Caption: Hypothetical degradation pathways of this compound.

G cluster_1 Experimental Workflow for Forced Degradation Study Start Prepare this compound Stock Solution Stress_Conditions Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) Start->Stress_Conditions Analysis HPLC-UV/MS Analysis Stress_Conditions->Analysis Data_Processing Data Processing and Analysis Analysis->Data_Processing End Identify Degradation Products and Pathways Data_Processing->End

Technical Support Center: Mitigating Off-Target Effects of Tetromycin C1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetromycin C1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying, understanding, and mitigating potential off-target effects during preclinical evaluation.

Disclaimer: For the purpose of this guide, this compound is presented as an investigational kinase inhibitor targeting Proto-oncogene tyrosine-protein kinase Src (SRC). The off-target effects and mitigation strategies described are based on established principles for kinase inhibitors and are intended to serve as a practical guide for researchers.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of off-target effects with kinase inhibitors like this compound?

A1: Off-target effects of kinase inhibitors primarily arise from the conserved nature of the ATP-binding pocket across the human kinome.[1][2] Since most kinase inhibitors are designed to compete with ATP, achieving absolute specificity is a significant challenge.[2] This structural similarity can lead to the inhibitor binding to multiple kinases with varying affinities, which is known as compound promiscuity.[2][3]

Q2: What are the potential consequences of off-target effects in my experiments?

A2: Off-target effects are a major concern as they can lead to the misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.[2][4] These unintended interactions can confound the validation of a drug's primary mechanism of action and are a common reason for the failure of drug candidates in clinical trials.[4][5]

Q3: How can I determine if an observed cellular effect is due to on-target or off-target activity of this compound?

A3: A multi-faceted approach is recommended to distinguish between on-target and off-target effects:

  • Kinome Profiling: Screen this compound against a large panel of kinases to identify unintended targets.[4] A highly selective inhibitor will bind to a limited number of kinases, whereas a non-selective one will show broader activity.

  • Use of Structurally Unrelated Inhibitors: Confirm your findings with a different inhibitor that targets SRC but has a distinct chemical structure. If the phenotype persists, it is more likely to be an on-target effect.[2]

  • Rescue Experiments: Overexpress a drug-resistant mutant of the intended target (SRC). If this rescues the cellular phenotype, it confirms that the on-target activity is critical.[1]

  • Genetic Knockdown/Knockout: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the intended target or suspected off-targets. If the phenotype of the genetic knockdown mimics the effect of this compound, it suggests the interaction is functionally significant.[1]

Troubleshooting Guides

Issue 1: I am observing high levels of cytotoxicity at concentrations expected to be effective for SRC inhibition.

  • Possible Cause: Off-target kinase inhibition.

  • Troubleshooting Steps:

    • Perform a kinome-wide selectivity screen to identify potential off-target kinases that could be responsible for the toxicity.[4]

    • Conduct a dose-response curve to determine the lowest effective concentration for on-target activity and compare it with the concentration causing cytotoxicity.

    • Test other SRC inhibitors with different chemical scaffolds to see if the cytotoxicity is specific to this compound's structure.[4]

  • Expected Outcome: Identification of unintended kinase targets that may be responsible for the cytotoxic effects, allowing for the selection of a more specific inhibitor or adjustment of experimental concentrations.

Issue 2: My experimental results with this compound are inconsistent or unexpected.

  • Possible Cause 1: Activation of compensatory signaling pathways.

  • Troubleshooting Steps:

    • Use Western blotting to analyze the phosphorylation status of key proteins in related pathways that are not expected to be affected.[4]

    • Consider using a combination of inhibitors to block both the primary (SRC) and any identified compensatory pathways.[4]

  • Expected Outcome: A clearer understanding of the cellular response to this compound, leading to more consistent and interpretable results.[4]

  • Possible Cause 2: Cell line-specific effects.

  • Troubleshooting Steps:

    • Test this compound in multiple cell lines to determine if the unexpected effects are consistent across different cellular contexts.

  • Expected Outcome: Helps to distinguish between general off-target effects and those that are specific to a particular cell line.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

This table presents hypothetical IC50 values for this compound against its primary target (SRC) and known off-targets. A lower IC50 value indicates higher potency. The selectivity index is calculated by dividing the off-target IC50 by the on-target IC50.

Kinase TargetIC50 (nM)Selectivity Index (Off-target/On-target)Potential Implication
SRC (On-Target) 15 - Primary therapeutic target
ABL115010Potential for crossover effects in CML models
LCK30020Possible immunomodulatory side effects
YES180053.3Lower risk, but monitor in relevant systems
FYN120080Low risk of off-target effects

Table 2: Summary of Strategies to Mitigate Off-Target Effects

StrategyPrincipleExpected OutcomeReference
Dose Optimization Use the lowest effective concentration to minimize engagement with lower-affinity off-targets.Reduced off-target driven phenotypes while maintaining on-target efficacy.[2]
Use of a More Selective Inhibitor Employ an alternative inhibitor with a better selectivity profile.Confirmation of on-target effects and reduced off-target liabilities.[2]
CRISPR/Cas9 Target Validation Genetically remove the primary target to confirm its role in the observed phenotype.If the phenotype is lost, it confirms on-target action. If it persists, it indicates off-target effects.[1]
Rescue with Resistant Mutant Express a version of the target protein that the inhibitor cannot bind to.Reversal of the on-target phenotype, while off-target effects remain.[1]

Visualizations

cluster_0 This compound Inhibition cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound SRC SRC This compound->SRC Inhibits ABL1 ABL1 This compound->ABL1 Inhibits Downstream Signaling A Downstream Signaling A SRC->Downstream Signaling A Activates Desired Phenotype Desired Phenotype Downstream Signaling A->Desired Phenotype Downstream Signaling B Downstream Signaling B ABL1->Downstream Signaling B Activates Undesired Phenotype Undesired Phenotype Downstream Signaling B->Undesired Phenotype

Caption: On- and off-target signaling of this compound.

Start Start: Observe Unexpected Phenotype KinomeScan Perform Kinome-wide Selectivity Profiling Start->KinomeScan IdentifyOffTargets Identify Potential Off-Targets KinomeScan->IdentifyOffTargets GeneticValidation Validate with siRNA/CRISPR Knockdown of Off-Targets IdentifyOffTargets->GeneticValidation PhenotypeMimicked Phenotype Mimicked? GeneticValidation->PhenotypeMimicked RescueExperiment Perform Rescue Experiment with Drug-Resistant On-Target PhenotypeMimicked->RescueExperiment No ConclusionOffTarget Conclusion: Off-Target Effect PhenotypeMimicked->ConclusionOffTarget Yes PhenotypeRescued Phenotype Rescued? RescueExperiment->PhenotypeRescued PhenotypeRescued->ConclusionOffTarget No ConclusionOnTarget Conclusion: On-Target Effect PhenotypeRescued->ConclusionOnTarget Yes

Caption: Workflow for identifying off-target effects.

Start Unexpected Cytotoxicity Observed DoseResponse Perform Dose-Response Curve Start->DoseResponse CompareIC50 Is Cytotoxicity at On-Target IC50? DoseResponse->CompareIC50 StructurallyDifferentInhibitor Test Structurally Different Inhibitor CompareIC50->StructurallyDifferentInhibitor Yes KinomeProfile Perform Kinome Profiling CompareIC50->KinomeProfile No ToxicityPersists Toxicity Persists? StructurallyDifferentInhibitor->ToxicityPersists OnTargetToxicity Likely On-Target Toxicity ToxicityPersists->OnTargetToxicity Yes OffTargetToxicity Likely Off-Target Toxicity ToxicityPersists->OffTargetToxicity No IdentifyToxicOffTarget Identify Potential Off-Target Causing Toxicity KinomeProfile->IdentifyToxicOffTarget IdentifyToxicOffTarget->OffTargetToxicity

Caption: Troubleshooting unexpected cytotoxicity.

Experimental Protocols

1. Kinome Profiling

  • Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

  • Methodology:

    • Compound Preparation: Prepare this compound at a concentration significantly higher than its on-target IC50 (e.g., 1 µM).[4]

    • Kinase Panel: Utilize a commercially available kinase profiling service that offers a broad panel of human kinases.

    • Binding Assay: The service will typically perform a competition binding assay where the inhibitor competes with a labeled ligand for binding to each kinase in the panel.

    • Data Analysis: Results are often expressed as a percentage of inhibition or binding affinity. A "hit" is defined as significant inhibition of a kinase other than the intended target.

2. Western Blotting for Pathway Analysis

  • Objective: To analyze the phosphorylation status of downstream targets of SRC and potential off-targets.

  • Methodology:

    • Cell Treatment: Treat cells with this compound at various concentrations and time points. Include a vehicle control (e.g., DMSO).

    • Protein Extraction: Lyse the cells and quantify the total protein concentration.

    • SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

    • Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated and total forms of SRC, its downstream targets (e.g., FAK, STAT3), and key proteins in suspected off-target pathways.

    • Detection: Use a secondary antibody conjugated to HRP or a fluorescent dye and visualize the bands using an appropriate detection system.

    • Analysis: Quantify band intensities to determine the change in phosphorylation of target proteins relative to controls.

3. Rescue Experiment with a Drug-Resistant Mutant

  • Objective: To confirm that an observed phenotype is due to the inhibition of the primary target (SRC).

  • Methodology:

    • Generate Mutant: Create a construct expressing an SRC mutant that is resistant to this compound (e.g., a gatekeeper mutation).

    • Transfection: Transfect the cells of interest with either the wild-type SRC construct or the drug-resistant SRC mutant construct. An empty vector control should also be included.

    • Inhibitor Treatment: Treat the transfected cells with this compound at a concentration that elicits the phenotype of interest.

    • Phenotypic Assay: Perform the relevant assay to measure the phenotype (e.g., cell viability, migration).

    • Analysis: If the phenotype is rescued (reversed) in cells expressing the resistant mutant but not in cells with the wild-type or empty vector, this confirms the effect is on-target.[1]

References

Tetromycin C1 experimental variability solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Tetromycin C1. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common experimental challenges and addressing frequently asked questions related to the use of this compound. Given that specific experimental data for this compound is limited in publicly available literature, this guide draws upon established principles for working with antibiotics derived from Streptomyces species and the broader tetracycline (B611298) class of compounds.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is an antibiotic bactericide isolated from Streptomyces sp.[1]. Its chemical formula is C₅₀H₆₄O₁₄ and it has a molecular weight of 889.03 g/mol [1]. Primarily, it has been shown to exhibit antibacterial activity against Gram-positive bacteria[2]. While its precise mechanism of action is not extensively documented, it is a member of the broader class of antibiotics that often target essential bacterial processes.

Q2: I am observing unexpected cytotoxicity in my eukaryotic cell line. Could this compound be the cause?

Yes, it is possible. While this compound is primarily an antibacterial agent, related compounds like tetracyclines can affect eukaryotic cells. This can occur through off-target effects, such as the inhibition of mitochondrial protein synthesis, as mitochondria possess ribosomes similar to those in bacteria[3][4]. It is crucial to establish a dose-response curve to determine the optimal concentration for your specific cell line that minimizes cytotoxicity while achieving the desired effect.

Q3: My experimental results with this compound are inconsistent. What are the potential sources of variability?

Inconsistent results can stem from several factors:

  • Compound Stability and Solubility: this compound's stability in different solvents and culture media over time may vary. Degradation of the compound can lead to reduced activity. Its solubility can also be a factor, with precipitation leading to lower effective concentrations.

  • Cell Culture Conditions: Variations in cell density, passage number, and media composition can all influence cellular response to treatment.

  • Contamination: Bacterial, fungal, or mycoplasma contamination can significantly impact experimental outcomes.

Q4: How should I prepare and store my this compound stock solutions?

For optimal stability, it is recommended to store this compound under the conditions specified in the Certificate of Analysis provided by the supplier. Generally, stock solutions should be prepared in a suitable solvent (e.g., DMSO), aliquoted to avoid repeated freeze-thaw cycles, and stored at -20°C or -80°C. Protect from light.

Troubleshooting Guides

Guide 1: Addressing Issues with Compound Solubility and Stability

Problem: I suspect my this compound is precipitating in the cell culture medium.

Observation Potential Cause Recommended Solution
Visible precipitate in the culture well after adding the compound.The final concentration of the solvent (e.g., DMSO) is too high, or the compound has low solubility in aqueous media.Ensure the final solvent concentration is minimal (typically <0.5%) and does not affect cell viability on its own. Consider using a solubilizing agent or performing a solubility test in your specific medium prior to the experiment.
Loss of biological activity over the course of a long-term experiment.The compound may be degrading in the culture medium at 37°C.Perform a time-course experiment to assess the stability of this compound in your medium. It may be necessary to replenish the medium with freshly diluted compound at regular intervals for long-term assays.
Guide 2: Investigating Unexpected Cytotoxicity or Off-Target Effects

Problem: I am observing high levels of cell death in my control (vehicle-treated) and this compound-treated eukaryotic cells.

Observation Potential Cause Recommended Solution
High cytotoxicity at low concentrations of this compound.The specific cell line may be particularly sensitive to the compound.Perform a dose-response analysis across a wide range of concentrations to determine the IC50 value for your cell line. Start with very low concentrations and titrate upwards.
Cell stress or death in both vehicle control and treated groups.The solvent (e.g., DMSO) may be at a toxic concentration, or there could be contamination.Prepare a vehicle control with the same final concentration of the solvent as your highest this compound concentration to assess solvent toxicity. Test for mycoplasma and other microbial contaminants.

Experimental Protocols

Protocol 1: Determining the Half-Maximal Inhibitory Concentration (IC50) using a Cell Viability Assay

This protocol outlines a general method for determining the IC50 of this compound in a cancer cell line using a standard MTT assay.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.

  • MTT Assay: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the no-treatment control and plot the results against the log of the this compound concentration to determine the IC50 value.

Hypothetical IC50 Data for this compound

The following table presents hypothetical IC50 values to illustrate how such data could be presented.

Cell LineTissue of OriginHypothetical IC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
HeLaCervical Cancer12.8
HepG2Liver Cancer35.1

Visualizations

Signaling Pathway: Inferred Mechanism of Action

TetromycinC1_Pathway cluster_bacterium Bacterial Cell TetromycinC1 This compound Ribosome 70S Ribosome (30S Subunit) TetromycinC1->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Leads to Inhibition of

Caption: Inferred mechanism of this compound action in bacteria.

Experimental Workflow: IC50 Determination

IC50_Workflow Start Start: Seed Cells in 96-well Plate Prepare_Compound Prepare Serial Dilutions of this compound Start->Prepare_Compound Treat_Cells Treat Cells with Compound Dilutions Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Viability_Assay Perform Cell Viability Assay (e.g., MTT) Incubate->Viability_Assay Data_Analysis Analyze Data & Calculate IC50 Viability_Assay->Data_Analysis End End: Determine IC50 Data_Analysis->End

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship: Troubleshooting Experimental Variability

Troubleshooting_Logic Problem Inconsistent Results Check_Compound Check Compound (Solubility, Stability) Problem->Check_Compound Check_Cells Check Cells (Passage, Density) Problem->Check_Cells Check_Contamination Check for Contamination Problem->Check_Contamination Solution Consistent Results Check_Compound->Solution Check_Cells->Solution Check_Contamination->Solution

Caption: Troubleshooting logic for inconsistent experimental results.

References

improving signal-to-noise ratio in Tetromycin C1 assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Tetromycin C1 assays. Our goal is to help you improve your signal-to-noise ratio and obtain high-quality, reproducible data.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common issues encountered during this compound experiments, particularly those involving fluorescence-based or cell-based assays.

Issue: High Background Fluorescence

High background fluorescence can significantly decrease the signal-to-noise ratio, masking the true signal from your sample.

Potential CauseRecommended Solution
Autofluorescence from Media Components Use phenol (B47542) red-free media, as phenol red is a common source of autofluorescence.[1] Consider using a specialized low-fluorescence media formulation if background remains high.
Autofluorescence from Cellular Components Cellular components like NADH and flavins can cause autofluorescence, especially in the green spectrum.[1] If possible, use red-shifted fluorescent probes or dyes to avoid this range.[1]
Non-specific Binding of Fluorescent Probes Increase the number of washing steps after probe incubation. Include a blocking step (e.g., with BSA) before adding the fluorescent probe.
Contaminated Reagents or Buffers Prepare fresh buffers and reagents. Use high-purity, fluorescence-free solvents and salts.
Dirty or Inappropriate Plates/Slides Use black microplates with clear bottoms for fluorescence assays to minimize background and crosstalk.[1] Ensure plates and slides are clean and free from dust or residues.

Issue: Low or No Signal

A weak or absent signal can be frustrating. Follow this workflow to identify the potential cause.

G A Low/No Signal Detected B Verify Instrument Settings (Excitation/Emission Wavelengths, Gain) A->B C Check Reagent Preparation (Concentrations, Storage, Expiration) B->C Settings Correct H Signal Restored? B->H Settings Incorrect -> Corrected D Evaluate Cell Health and Density (Viability, Confluency) C->D Reagents OK C->H Reagents Faulty -> Remade E Assess Experimental Protocol (Incubation Times, Washing Steps) D->E Cells Healthy D->H Cell Issues -> Re-plate F Consider Photobleaching (Reduce exposure time/intensity) E->F Protocol Followed E->H Protocol Error -> Corrected G Optimize Assay Conditions (Probe concentration, buffer composition) F->G Minimal Photobleaching F->H Photobleaching -> Optimized G->H Conditions Suboptimal -> Optimized H->A No, Re-evaluate from Start I Problem Solved H->I Yes

Caption: Troubleshooting workflow for low fluorescence signal.

Issue: High Well-to-Well Variability

Inconsistent results across replicate wells can compromise the reliability of your data.

Potential CauseRecommended Solution
Inconsistent Cell Seeding Ensure thorough mixing of cell suspension before and during plating. Use a multichannel pipette with care, ensuring equal volumes in each well. Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.[2]
Edge Effects Edge effects can be caused by evaporation or temperature differences in the outer wells of a microplate.[2][3] To mitigate this, fill the perimeter wells with sterile buffer or media and do not include them in the data analysis.[3] Ensure proper humidity in the incubator.
Pipetting Errors Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. Ensure consistent timing and technique for reagent addition.
Incubator Inconsistencies Uneven temperature or CO2 distribution within an incubator can affect cell growth and assay performance.[2] Use a validated incubator and avoid placing plates in known "hot" or "cold" spots.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

G cluster_0 Bacterial Ribosome 30S Subunit 30S Subunit A-Site A-Site 30S Subunit->A-Site Blocks mRNA mRNA Protein Synthesis Protein Synthesis A-Site->Protein Synthesis Halts Tetromycin Tetromycin Tetromycin->30S Subunit Binds to tRNA tRNA tRNA->A-Site Binding Inhibited

Caption: Conceptual pathway of tetracycline (B611298) antibiotic action.

Q2: How can I reduce photobleaching of my fluorescent signal?

Photobleaching is the photochemical destruction of a fluorophore by excitation light.[8] To minimize its effects:

  • Reduce Excitation Intensity: Use the lowest light intensity that provides a detectable signal. Neutral density filters can be used to attenuate the light source.[8]

  • Minimize Exposure Time: Limit the duration your sample is exposed to the excitation light.[8] Use the instrument's fastest shutter speed and only acquire data when necessary.

  • Use Antifade Reagents: For fixed samples, use a mounting medium containing an antifade reagent.[8]

Q3: What type of microplate is best for my fluorescence-based cell assay?

For most cell-based fluorescence assays, black-walled, clear-bottom microplates are recommended.[1]

  • Black Walls: Reduce well-to-well crosstalk and minimize background fluorescence.[1]

  • Clear Bottom: Allows for bottom-reading by the instrument, which is essential for adherent cells.

Q4: My cell-based assay results are not reproducible. What should I check?

Reproducibility issues in cell-based assays are common.[9] Key factors to investigate include:

  • Cell Passage Number: High passage numbers can lead to changes in cell morphology, growth rates, and response to stimuli.[10] It is recommended to use cells with a low passage number and to keep it consistent across experiments.[10]

  • Mycoplasma Contamination: Mycoplasma can alter a wide range of cellular functions, leading to unreliable data. Regular testing for mycoplasma is crucial.[10]

  • Assay Timing: The timing of analysis can be critical. Ensure that cells are in the appropriate growth phase (e.g., logarithmic) when the assay is performed.[9]

  • Reagent Variability: Use the same lot of reagents (e.g., serum, media) for a set of experiments to minimize variability.

Experimental Protocols

General Protocol for a Fluorescence Intensity-Based Assay

This protocol provides a general framework. Specific parameters such as incubation times, concentrations, and wavelengths will need to be optimized for your specific assay.

  • Cell Seeding:

    • Culture cells to an appropriate confluency (typically 70-80%).

    • Trypsinize and count the cells.

    • Seed the cells into a black, clear-bottom 96-well plate at a predetermined density.

    • Incubate for 24 hours (or until cells are well-adhered and in logarithmic growth phase).

  • Compound Treatment:

    • Prepare serial dilutions of this compound in an appropriate vehicle (e.g., DMSO) and then in phenol red-free cell culture medium.

    • Remove the old medium from the cell plate and add the medium containing the compound.

    • Incubate for the desired treatment period.

  • Fluorescent Staining:

    • Prepare the fluorescent probe/dye in a suitable buffer (e.g., PBS or HBSS).

    • Remove the compound-containing medium.

    • Wash the cells gently with buffer.

    • Add the fluorescent probe solution to each well.

    • Incubate for the recommended time, protected from light.

  • Data Acquisition:

    • Remove the staining solution and wash the cells.

    • Add fresh buffer to each well.

    • Read the plate using a fluorescence plate reader at the optimal excitation and emission wavelengths for your probe. Set the gain to a level that maximizes the signal from positive controls without saturating the detector.

  • Data Analysis:

    • Subtract the average fluorescence of the blank (no cells) wells from all other wells.

    • Normalize the data to the vehicle control.

    • Calculate the signal-to-noise ratio (S/N) using the formula: S/N = (Mean Signal) / (Standard Deviation of Background).

References

Tetromycin C1 Cytotoxicity Troubleshooting: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the cytotoxic effects of Tetromycin C1.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected mechanism of action?

This compound is an antibiotic isolated from Streptomyces sp.[1] While its primary characterization is as a bactericide, related tetracycline (B611298) compounds have been shown to induce apoptosis in various eukaryotic cell lines.[2][3][4][5][6] The general mechanism of action for tetracyclines as antibiotics involves the inhibition of protein synthesis by binding to ribosomal subunits.[7][8][9] However, their cytotoxic effects in mammalian cells may be mediated through different pathways, including the induction of apoptosis.[2][3][4][5] Some tetracycline derivatives have been observed to induce apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like Bcl-2.[4]

Q2: I am observing inconsistent IC50 values for this compound in my experiments. What could be the cause?

Inconsistent IC50 values can arise from several factors. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[10][11] Variations in IC50 values can be influenced by experimental conditions.[11][12]

Troubleshooting Inconsistent IC50 Values:

Potential CauseRecommended Solution
Cell Density Ensure consistent cell seeding density across all experiments. A standardized cell counting method is crucial.
Compound Stability Prepare fresh stock solutions of this compound for each experiment. Verify the stability of the compound under your storage conditions.
Assay Variability Calibrate and maintain pipettes and plate readers regularly. Include appropriate controls in every assay plate.
Cell Line Integrity Regularly perform cell line authentication to ensure the use of the correct and uncontaminated cell line.
Treatment Duration Standardize the incubation time with this compound, as IC50 values can be time-dependent.

Q3: My cells are showing signs of stress, but the cytotoxicity assay (e.g., MTT) does not show a significant decrease in viability. Why might this be?

This discrepancy can occur if the cellular stress induced by this compound does not immediately lead to cell death or a loss of metabolic activity, which is what the MTT assay measures.[13]

Possible Explanations:

  • Cytostatic vs. Cytotoxic Effects: this compound might be causing cell cycle arrest (cytostatic effect) rather than immediate cell death (cytotoxic effect).

  • Delayed Apoptosis: The apoptotic pathway may be initiated, but the cells have not yet reached the stage of membrane compromise or significant metabolic decline.

  • Mitochondrial Hyperactivity: In some cases, initial cellular stress can lead to a temporary increase in mitochondrial activity, which can result in a higher formazan (B1609692) production in the MTT assay, masking underlying cytotoxicity.

Q4: How can I confirm that this compound is inducing apoptosis in my cell line?

Several methods can be used to confirm apoptosis:

  • Caspase Activation Assays: Measure the activity of key executioner caspases, such as caspase-3 and caspase-7, or initiator caspases like caspase-9.[14][15]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

  • TUNEL Assay: Detects DNA fragmentation, a hallmark of apoptosis.

  • Western Blotting: Analyze the expression levels of key apoptosis-related proteins, such as Bcl-2 family members (Bcl-2, Bax) and cleaved PARP.

Troubleshooting Guides

Guide 1: Unexpectedly High Cell Viability in Cytotoxicity Assays

Problem: After treatment with this compound, you observe minimal to no decrease in cell viability using an MTT or similar metabolic assay, despite expecting a cytotoxic effect.

Workflow for Troubleshooting High Cell Viability:

G start Start: High Cell Viability Observed check_compound Verify this compound Concentration and Activity start->check_compound check_assay Review Assay Protocol and Reagents start->check_assay alt_assay Use an Alternative Cytotoxicity Assay (e.g., LDH) check_compound->alt_assay If compound is active check_assay->alt_assay If protocol is correct check_mechanism Investigate Mechanism: Apoptosis vs. Cytostasis alt_assay->check_mechanism apoptosis_assay Perform Apoptosis Assays (Caspase, Annexin V) check_mechanism->apoptosis_assay Suspect Apoptosis cell_cycle_analysis Perform Cell Cycle Analysis check_mechanism->cell_cycle_analysis Suspect Cytostasis end Conclusion: Determine True Effect of this compound apoptosis_assay->end cell_cycle_analysis->end

Caption: Troubleshooting workflow for unexpectedly high cell viability.

Guide 2: High Background Signal in LDH Cytotoxicity Assay

Problem: The background absorbance in your LDH assay is too high, making it difficult to accurately determine the cytotoxicity of this compound. The LDH assay measures the release of lactate (B86563) dehydrogenase from damaged cells.[16][17]

Potential Causes and Solutions for High Background in LDH Assay:

CauseSolution
Serum in Culture Medium Serum contains LDH, which can contribute to high background. Use serum-free medium for the assay or include a "medium only" control to subtract background LDH activity.
Cell Lysis During Handling Rough pipetting or centrifugation can cause premature cell lysis. Handle cells gently.
Contamination Microbial contamination can lead to cell lysis and LDH release. Ensure aseptic techniques and check for contamination.
Reagent Issues Prepare fresh reagents as per the manufacturer's instructions. Protect reagents from light.[16][18]

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability based on the metabolic activity of cells.[13][19]

Materials:

  • 96-well plates

  • Cells of interest

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat cells with various concentrations of this compound and a vehicle control. Incubate for the desired treatment period (e.g., 24, 48, 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

LDH Cytotoxicity Assay

This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[16][17][18][20][21]

Materials:

  • 96-well plates

  • Cells of interest

  • This compound

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate overnight.

  • Treat cells with various concentrations of this compound and include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with lysis buffer.

    • Vehicle control: Cells treated with the solvent used for this compound.

  • Incubate for the desired treatment period.

  • Transfer the cell culture supernatant to a new 96-well plate.

  • Add the LDH reaction mixture to each well and incubate at room temperature, protected from light, for the time specified in the kit protocol (typically 30 minutes).

  • Add the stop solution.

  • Measure the absorbance at the recommended wavelength (usually 490 nm) with a reference wavelength of 680 nm.

Signaling Pathway

Hypothesized Apoptotic Pathway Induced by Tetracycline Analogs

Based on studies of other tetracycline derivatives, this compound may induce apoptosis through the intrinsic (mitochondrial) pathway.[4][5] This involves the regulation of Bcl-2 family proteins and the subsequent activation of caspases.

G tetromycin This compound bcl2 Bcl-2 (Anti-apoptotic) Downregulation tetromycin->bcl2 bax Bax (Pro-apoptotic) Upregulation tetromycin->bax mito Mitochondrial Outer Membrane Permeabilization bcl2->mito bax->mito cyto_c Cytochrome c Release mito->cyto_c apoptosome Apoptosome Formation cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome active_cas9 Active Caspase-9 apoptosome->active_cas9 cas9 Pro-caspase-9 cas9->apoptosome active_cas3 Active Caspase-3 active_cas9->active_cas3 cas3 Pro-caspase-3 cas3->active_cas3 apoptosis Apoptosis active_cas3->apoptosis

Caption: Hypothesized intrinsic apoptotic pathway of this compound.

References

Validation & Comparative

Tetromycin C1: A Comparative Analysis of Bioactivity Against Gram-Positive Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the bioactivity of Tetromycin C1, a novel spirotetronate polyketide antibiotic, with the established broad-spectrum antibiotic, Tetracycline. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying biological pathways and experimental workflows to offer an objective assessment of this compound's performance.

Comparative Bioactivity Data

The antibacterial efficacy of this compound and Tetracycline against a panel of clinically significant Gram-positive bacteria is summarized below. The data is presented as half-maximal inhibitory concentration (IC50) for this compound and Minimum Inhibitory Concentration (MIC) for Tetracycline, which are standard measures of antimicrobial potency.

CompoundStaphylococcus aureusMethicillin-Resistant S. aureus (MRSA)Enterococcus faecalisVancomycin-Resistant Enterococci (VRE)
This compound (IC50) 4.9 µM[1]2.3 µM[1]6.2 µM[1]3.2 µM[1]
Tetracycline (MIC) 0.5 - >128 µg/mL1 - >128 µg/mL16 - 256 µg/mL[1]Resistance is common

Note: IC50 and MIC values are not directly interchangeable but both indicate the concentration of a drug required to inhibit bacterial growth. Lower values suggest higher potency. The wide range of MIC values for Tetracycline reflects the prevalence of acquired resistance mechanisms.

Mechanism of Action: A Tale of Two Antibiotics

Tetracycline exerts its bacteriostatic effect by inhibiting protein synthesis. It binds to the 30S ribosomal subunit in bacteria, and to some extent the 50S subunit, which physically blocks the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. This prevents the addition of new amino acids to the growing peptide chain, thereby halting protein production and bacterial growth[2][3][4][5].

This compound , as a spirotetronate polyketide, belongs to a class of natural products with diverse biological activities[6][7]. While the precise molecular target of this compound is a subject of ongoing research, other members of the spirotetronate family have been shown to act through various mechanisms. Notably, some spirotetronates, like the abyssomicins, inhibit the biosynthesis of para-aminobenzoic acid (pABA), a crucial precursor for folic acid synthesis in bacteria[7][8]. Folic acid is essential for the synthesis of nucleotides and, consequently, DNA replication and repair. Another spirotetronate, Tetrocarcin A, has been found to block bacterial RNA and protein synthesis[8]. This suggests that this compound may exert its antibacterial effect by interfering with one of these fundamental cellular processes.

Below is a diagram illustrating the potential target pathway for spirotetronate antibiotics in bacteria.

cluster_folic_acid Folic Acid Synthesis Pathway cluster_protein_synthesis Protein Synthesis Pathway Chorismate Chorismate pABA p-Aminobenzoic Acid (pABA) Chorismate->pABA ADCS DHF Dihydrofolate (DHF) pABA->DHF DHPS THF Tetrahydrofolate (THF) DHF->THF DHFR Nucleotide Synthesis Nucleotide Synthesis THF->Nucleotide Synthesis mRNA mRNA Ribosome Ribosome mRNA->Ribosome Translation Protein Protein Ribosome->Protein Spiro Spirotetronate Antibiotics Spiro->pABA Inhibition? Spiro->Ribosome Inhibition?

Potential bacterial pathways targeted by spirotetronate antibiotics.

Experimental Protocols

The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent using the broth microdilution method, a standard procedure in antimicrobial susceptibility testing.

Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Materials:

  • Test compound (this compound or Tetracycline)

  • Bacterial strains (e.g., S. aureus, MRSA, E. faecalis, VRE)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (37°C)

  • Micropipettes and sterile tips

Procedure:

  • Inoculum Preparation:

    • Aseptically pick 3-5 isolated colonies of the test bacterium from an agar (B569324) plate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent.

    • Perform serial two-fold dilutions of the stock solution in CAMHB in the 96-well plate to achieve a range of desired concentrations. A typical final volume in each well is 100 µL.

  • Inoculation:

    • Add 100 µL of the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a positive control well (inoculum in broth without antimicrobial) and a negative control well (broth only).

  • Incubation:

    • Incubate the microtiter plate at 37°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

The workflow for this experimental procedure is illustrated in the diagram below.

A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Plate with Bacterial Suspension A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate at 37°C for 16-20 hours C->D E Read Results: Determine MIC D->E

Workflow for Minimum Inhibitory Concentration (MIC) determination.

Conclusion

This compound demonstrates potent in vitro activity against a range of Gram-positive bacteria, including drug-resistant strains like MRSA and VRE. Its efficacy against these challenging pathogens highlights its potential as a promising new antibacterial agent. In comparison, while Tetracycline has historically been a cornerstone of antibiotic therapy, its utility is increasingly compromised by widespread resistance.

The likely mechanism of action of this compound, targeting fundamental bacterial processes such as folic acid or protein synthesis, differs from that of some other antibiotic classes, which could be advantageous in overcoming existing resistance mechanisms. Further research is warranted to fully elucidate the specific molecular target of this compound and to evaluate its in vivo efficacy and safety profile. The experimental protocols provided herein offer a standardized approach for the continued investigation and validation of this compound's bioactivity.

References

Tetromycin C1 and Tetracycline: A Comparative Analysis of Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antibacterial agents, understanding the precise mechanism of action is paramount for effective therapeutic application and the development of new compounds to combat antimicrobial resistance. This guide provides a comparative overview of the well-established mechanism of the broad-spectrum antibiotic tetracycline (B611298) and the currently available information on Tetromycin C1, a lesser-known bactericidal agent. While extensive data exists for tetracycline, the specific molecular interactions of this compound remain largely unelucidated in publicly accessible scientific literature.

Overview of Tetracycline and this compound

Tetracycline is a widely recognized bacteriostatic antibiotic produced by the Streptomyces genus of Actinobacteria.[1] It belongs to the polyketide class of natural products and has been a cornerstone in treating a variety of bacterial infections since its discovery.[2][3] In contrast, this compound is also an antibiotic isolated from a Streptomyces species and is described as a bactericide.[4] While a patent exists for this compound and its related compounds, detailing its activity against Gram-positive bacteria, its mechanism of action has not been extensively reported.[5]

Comparative Data

FeatureThis compoundTetracycline
Class Antibiotic bactericidePolyketide antibiotic, bacteriostatic
Source Streptomyces sp.[4]Streptomyces sp.[1]
Spectrum of Activity Gram-positive bacteria[5]Broad-spectrum (Gram-positive and Gram-negative bacteria)[6][7]
Known Mechanism of Action Not well-elucidatedInhibition of protein synthesis[6][8]

Mechanism of Action: A Tale of Two Antibiotics

Tetracycline: A Well-Defined Pathway

The mechanism of action for tetracycline is extensively documented. It functions by inhibiting protein synthesis in bacteria, a process essential for their growth and replication.[9][10] This inhibition is achieved through a specific interaction with the bacterial ribosome.

Tetracycline enters the bacterial cell, in Gram-negative bacteria, through porin channels in the outer membrane.[6] Its uptake across the cytoplasmic membrane is an energy-dependent process.[6] Once inside the cytoplasm, tetracycline binds to the 30S ribosomal subunit.[1][8] This binding physically obstructs the A-site of the ribosome, preventing the attachment of aminoacyl-tRNA.[6][10] By blocking this crucial step, tetracycline effectively halts the elongation of the polypeptide chain, leading to the cessation of protein synthesis.[8] This action is typically bacteriostatic, meaning it inhibits bacterial growth rather than directly killing the cells.[11]

Tetracycline_Mechanism cluster_bacterium Bacterial Cell cluster_ribosome 70S Ribosome 30S_Subunit 30S Subunit Protein_Synthesis_Blocked Protein Synthesis Blocked 30S_Subunit->Protein_Synthesis_Blocked 50S_Subunit 50S Subunit Tetracycline_in Tetracycline Tetracycline_in->30S_Subunit Binds to A-site mRNA mRNA mRNA->30S_Subunit Associated with Aminoacyl_tRNA Aminoacyl-tRNA Aminoacyl_tRNA->30S_Subunit Binding prevented Tetracycline_out Tetracycline (extracellular) Tetracycline_out->Tetracycline_in Enters cell Experimental_Workflow Start Novel Antibiotic (e.g., this compound) Macromolecular_Synthesis Macromolecular Synthesis Assays (DNA, RNA, Protein, Cell Wall) Start->Macromolecular_Synthesis Target_Pathway Identify Inhibited Pathway Macromolecular_Synthesis->Target_Pathway Protein_Inhibition Protein Synthesis Inhibition Target_Pathway->Protein_Inhibition Protein DNA_Inhibition DNA Synthesis Inhibition Target_Pathway->DNA_Inhibition DNA/RNA CellWall_Inhibition Cell Wall Synthesis Inhibition Target_Pathway->CellWall_Inhibition Cell Wall Membrane_Disruption Cell Membrane Disruption Target_Pathway->Membrane_Disruption None inhibited Target_ID Specific Target Identification (e.g., Ribosome Binding, Enzyme Assay) Protein_Inhibition->Target_ID DNA_Inhibition->Target_ID CellWall_Inhibition->Target_ID Membrane_Disruption->Target_ID Mechanism_Elucidated Mechanism of Action Elucidated Target_ID->Mechanism_Elucidated

References

Tetromycin C1: A Comparative Efficacy Analysis Against Standard Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following comparison guide is a hypothetical case study. As of this writing, publicly available, detailed comparative efficacy data for Tetromycin C1 is limited. The data presented for this compound is illustrative and designed to showcase a comparative analysis framework. The data for standard antibiotics is based on generally accepted ranges.

This guide provides a comparative overview of the in vitro efficacy of the novel antibiotic, this compound, against a panel of clinically relevant bacteria. Its performance is benchmarked against two widely used standard antibiotics: Vancomycin, a glycopeptide primarily effective against Gram-positive bacteria, and Ciprofloxacin, a broad-spectrum fluoroquinolone. This document is intended for researchers, scientists, and drug development professionals.

Data Presentation: Comparative Antibacterial Spectrum

The antibacterial efficacy is presented as the Minimum Inhibitory Concentration (MIC) in µg/mL. The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of higher antibacterial potency.

Bacterial StrainGram StainThis compound (Hypothetical MIC in µg/mL)Vancomycin (Typical MIC in µg/mL)Ciprofloxacin (Typical MIC in µg/mL)
Staphylococcus aureus (MRSA)Gram-positive0.51-2>32
Enterococcus faecalis (VRE)Gram-positive1>2561-4
Streptococcus pneumoniaeGram-positive0.250.5-11-2
Escherichia coliGram-negative4>2560.015-1
Pseudomonas aeruginosaGram-negative16>2560.25-4
Klebsiella pneumoniaeGram-negative8>2560.03-2

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

1. Preparation of Antibiotic Solutions:

  • Stock solutions of this compound, Vancomycin, and Ciprofloxacin were prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) or water).

  • Serial two-fold dilutions of each antibiotic were prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) in 96-well microtiter plates. The final concentration range typically spans from 0.06 to 256 µg/mL.

2. Inoculum Preparation:

  • Bacterial strains were cultured on appropriate agar (B569324) plates (e.g., Tryptic Soy Agar) for 18-24 hours at 37°C.

  • Several colonies were suspended in sterile saline to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL.

  • The bacterial suspension was further diluted in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate, containing 100 µL of the diluted antibiotic, was inoculated with 100 µL of the standardized bacterial suspension.

  • Control wells included a growth control (no antibiotic) and a sterility control (no bacteria).

  • The plates were incubated at 37°C for 18-24 hours under ambient atmospheric conditions.

4. Interpretation of Results:

  • The MIC was determined as the lowest concentration of the antibiotic at which there was no visible growth (turbidity) of the bacteria.

Visualizations

Hypothetical Signaling Pathway of this compound

The proposed mechanism of action for this compound involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication. This is a common target for broad-spectrum antibiotics.

TetromycinC1_Pathway TetromycinC1 This compound CellEntry Bacterial Cell Entry TetromycinC1->CellEntry DNA_Gyrase DNA Gyrase (GyrA & GyrB subunits) CellEntry->DNA_Gyrase Binds to complex DNA_Replication DNA Replication DNA_Gyrase->DNA_Replication Inhibition Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death Disruption leads to

Hypothetical Mechanism of Action for this compound.
Experimental Workflow for MIC Determination

The following diagram illustrates the key steps in the broth microdilution assay used to determine the Minimum Inhibitory Concentration.

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_results Results Stock Antibiotic Stock Solution SerialDilution Serial Dilution in Microtiter Plate Stock->SerialDilution Inoculum Bacterial Inoculum (0.5 McFarland) Inoculation Inoculation of Plates Inoculum->Inoculation SerialDilution->Inoculation Incubation Incubation (18-24h, 37°C) Inoculation->Incubation ReadResults Visual Inspection for Turbidity Incubation->ReadResults MIC_Value Determine MIC ReadResults->MIC_Value

Workflow for Broth Microdilution MIC Assay.

Assessing the Cross-Reactivity of Novel Antibiotics: A Comparative Guide Featuring Tetromycin C1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel antibiotics is crucial in the fight against antimicrobial resistance. Tetromycin C1, a polyketide antibiotic isolated from Streptomyces sp., has demonstrated activity against several multidrug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE)[1]. However, a thorough understanding of its potential for cross-reactivity with other agents is essential for its safe and effective clinical development. This guide provides a framework for assessing the cross-reactivity of novel antibiotics like this compound, outlines relevant experimental protocols, and presents comparative data from established antibiotic classes.

Understanding Cross-Reactivity

Cross-reactivity in the context of antibiotics refers to the phenomenon where an individual's immune system, having been sensitized to one antibiotic, mounts an allergic reaction to another, structurally similar or dissimilar antibiotic. This can also refer to off-target effects where an antibiotic interacts with unintended molecular targets. For novel compounds like this compound, for which no specific cross-reactivity data is publicly available, a systematic in vitro and in vivo evaluation is imperative.

Comparative Analysis of Cross-Reactivity in Major Antibiotic Classes

To provide a context for potential cross-reactivity, the table below summarizes the known cross-reactivity profiles of two major antibiotic classes: β-Lactams and Tetracyclines. While this compound's molecular formula (C50H64O14) suggests it is not a tetracycline (B611298) derivative, understanding the principles of cross-reactivity within established classes is informative.

Antibiotic ClassRepresentative AgentsKnown Cross-Reactivity ProfileSupporting Data
β-Lactams Penicillins, Cephalosporins, Carbapenems, MonobactamsCross-reactivity is primarily dictated by similarities in the R1 side chains of the β-lactam ring rather than the ring itself[2]. For instance, patients with an allergy to aminopenicillins have a higher risk of reacting to first- and second-generation cephalosporins with similar side chains.Studies have shown that less than 1% of penicillin-allergic individuals cross-react with carbapenems and aztreonam[2].
Tetracyclines Tetracycline, Doxycycline (B596269), Minocycline (B592863)The rate of cross-reactivity among tetracyclines has not been definitively established, but co-allergy, particularly between doxycycline and minocycline, has been reported[2]. Hypersensitivity reactions are more frequently associated with minocycline than doxycycline.Clinical reports indicate that patients with a history of a fixed drug reaction to one tetracycline may experience a similar reaction to another tetracycline[3].

Table 1: Overview of Cross-Reactivity in Established Antibiotic Classes. This table provides a general comparison of cross-reactivity patterns within β-lactam and tetracycline antibiotics, offering a reference point for the types of interactions that could be investigated for novel compounds like this compound.

Experimental Protocols for Assessing Cross-Reactivity

A multi-pronged approach employing various in vitro and in vivo assays is necessary to comprehensively evaluate the cross-reactivity profile of a new chemical entity like this compound.

In Vitro Assays

In vitro methods are crucial for the initial screening of potential cross-reactivity and for mechanistic studies. They offer a controlled environment to study specific molecular interactions.

Assay TypePrincipleApplication for this compound
Immunoassays (e.g., ELISA) Enzyme-Linked Immunosorbent Assays (ELISA) can be developed to detect the binding of antibodies (e.g., IgE from allergic patient serum) to this compound and structurally related compounds. A competitive ELISA can quantify the extent of cross-reactivity by measuring the ability of other agents to inhibit the binding of anti-Tetromycin C1 antibodies.To determine if pre-existing antibodies against other antibiotics recognize and bind to this compound.
Basophil Activation Test (BAT) This flow cytometry-based assay measures the activation of basophils (a type of white blood cell involved in allergic reactions) in response to an allergen. Patient blood samples are incubated with this compound and other antibiotics to assess basophil degranulation.To evaluate the potential for this compound to trigger an immediate hypersensitivity reaction in individuals allergic to other antibiotics.
Lymphocyte Transformation Test (LTT) The LTT assesses T-cell mediated (delayed) hypersensitivity by measuring the proliferation of lymphocytes from a sensitized individual's blood sample after exposure to the drug.To investigate the potential for this compound to cause delayed-type hypersensitivity reactions and to identify cross-reactive T-cell responses with other drugs.

Table 2: Key In Vitro Assays for Cross-Reactivity Assessment. This table outlines the primary in vitro methods that should be employed to investigate the immunogenic potential and cross-reactivity of this compound.

Phenotypic Assays

Phenotypic assays assess the functional consequences of an antibiotic's activity and can reveal off-target effects.

Assay TypePrincipleApplication for this compound
Kirby-Bauer Disk Diffusion Test This standard method assesses the susceptibility of bacteria to an antibiotic. Disks impregnated with different antibiotics are placed on an agar (B569324) plate inoculated with a specific bacterium. The diameter of the zone of inhibition around each disk indicates the antibiotic's effectiveness.While primarily a susceptibility test, it can be adapted to screen for synergistic or antagonistic interactions between this compound and other antibiotics, which can be an indirect indicator of shared pathways or targets.
Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium. This can be determined through broth microdilution or agar dilution methods.Comparing the MIC of this compound against a panel of bacteria with the MICs of other antibiotics can provide insights into its spectrum of activity and potential for cross-resistance, which is distinct from but related to cross-reactivity.

Table 3: Phenotypic Assays for Functional Characterization. This table describes phenotypic methods that can provide valuable information about the functional interactions and potential for cross-resistance of this compound.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental process and the underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Cross_Reactivity cluster_invitro In Vitro Assessment cluster_phenotypic Phenotypic Assessment cluster_invivo In Vivo Assessment (Preclinical) Patient_Samples Patient Serum/Blood Samples Immunoassays Immunoassays (ELISA) Patient_Samples->Immunoassays BAT Basophil Activation Test (BAT) Patient_Samples->BAT LTT Lymphocyte Transformation Test (LTT) Patient_Samples->LTT Data_Analysis_Invitro Data Analysis Immunoassays->Data_Analysis_Invitro BAT->Data_Analysis_Invitro LTT->Data_Analysis_Invitro Cross_Reactivity_Profile Comprehensive Cross-Reactivity Profile of this compound Data_Analysis_Invitro->Cross_Reactivity_Profile Bacterial_Cultures Bacterial Cultures Kirby_Bauer Kirby-Bauer Disk Diffusion Bacterial_Cultures->Kirby_Bauer MIC MIC Determination Bacterial_Cultures->MIC Data_Analysis_Phenotypic Data Analysis Kirby_Bauer->Data_Analysis_Phenotypic MIC->Data_Analysis_Phenotypic Data_Analysis_Phenotypic->Cross_Reactivity_Profile Animal_Models Animal Models Toxicity_Studies Toxicity & Cross-Toxicity Studies Animal_Models->Toxicity_Studies Data_Analysis_Invivo Data Analysis Toxicity_Studies->Data_Analysis_Invivo Data_Analysis_Invivo->Cross_Reactivity_Profile

Figure 1: Experimental Workflow for Assessing Cross-Reactivity. This diagram illustrates a structured approach to evaluating the cross-reactivity of a novel antibiotic like this compound, from initial in vitro screening to preclinical in vivo studies.

IgE_Mediated_Hypersensitivity cluster_sensitization Sensitization Phase cluster_reaction Allergic Reaction Phase Initial_Exposure Initial Exposure to Antibiotic A B_Cell B Cell Initial_Exposure->B_Cell Plasma_Cell Plasma Cell B_Cell->Plasma_Cell IgE_Production IgE Production Plasma_Cell->IgE_Production Mast_Cell Mast Cell IgE_Production->Mast_Cell IgE_Binding IgE binds to Mast Cell Mast_Cell->IgE_Binding Cross_Linking Cross-linking of IgE Subsequent_Exposure Subsequent Exposure to Cross-Reactive Antibiotic B (e.g., this compound?) Subsequent_Exposure->Cross_Linking Degranulation Mast Cell Degranulation Cross_Linking->Degranulation Mediator_Release Release of Histamine, etc. Degranulation->Mediator_Release Allergic_Symptoms Allergic Symptoms Mediator_Release->Allergic_Symptoms

Figure 2: IgE-Mediated (Type I) Hypersensitivity Pathway. This diagram depicts the mechanism of an immediate allergic reaction, which is a key concern when assessing antibiotic cross-reactivity. The potential for this compound to trigger this pathway in sensitized individuals would be investigated using assays like BAT.

Conclusion

While direct experimental data on the cross-reactivity of this compound is not yet available, a robust framework for its assessment exists. By employing a combination of in vitro immunoassays, phenotypic screens, and preclinical in vivo studies, researchers and drug developers can build a comprehensive cross-reactivity profile for this promising novel antibiotic. This systematic approach is essential to ensure patient safety and to guide the clinical application of new antimicrobial agents. The comparative data from established antibiotic classes serves as a valuable benchmark for interpreting the results of these future studies.

References

Confirming Tetromycin C1 Target Engagement: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for confirming the cellular target engagement of Tetromycin C1, a polyketide antibiotic derived from Streptomyces sp. While the precise molecular target of this compound has not been definitively elucidated in publicly available literature, its structural similarity to the tetracycline (B611298) class of antibiotics strongly suggests that its primary target is the bacterial ribosome.[1][2] Tetracyclines are well-documented inhibitors of protein synthesis, achieving their bacteriostatic effect by binding to the 30S ribosomal subunit and preventing the association of aminoacyl-tRNA with the ribosomal acceptor (A) site.[1][2][3]

This guide outlines a series of established experimental methodologies to validate the binding of this compound to the bacterial ribosome and compares these approaches with alternative techniques. We will use Doxycycline, a well-characterized tetracycline antibiotic that targets the ribosome, and Chelocardin, a tetracycline analog known to have a different primary mechanism of action (targeting the cytoplasmic membrane), as points of comparison to highlight the expected outcomes and specificity of each assay.

Comparative Analysis of Target Engagement Assays

The following table summarizes key in vitro and cellular assays to confirm the interaction between this compound and its putative ribosomal target.

Assay Principle This compound (Hypothetical Data) Doxycycline (Comparator) Chelocardin (Comparator)
In Vitro Protein Synthesis Assay Measures the inhibition of translation in a cell-free system containing ribosomes, mRNA, tRNA, and amino acids.IC50: 2.5 µMIC50: 1.8 µMIC50: >100 µM
Ribosomal Binding Assay (Radioligand) Quantifies the direct binding of a radiolabeled ligand to isolated ribosomes.Kd: 0.5 µMKd: 0.4 µMNo specific binding
Surface Plasmon Resonance (SPR) Measures the binding kinetics (association and dissociation rates) of an analyte to a ligand immobilized on a sensor chip in real-time.KD: 0.6 µMKD: 0.5 µMNo specific binding
Cellular Thermal Shift Assay (CETSA) Monitors the thermal stabilization of a target protein in intact cells upon ligand binding.ΔTm: +3.5°CΔTm: +4.0°CNo significant ΔTm
Bacterial Growth Inhibition Assay (MIC) Determines the minimum inhibitory concentration of an antibiotic required to inhibit the visible growth of a bacterium.MIC (S. aureus): 2.3 µMMIC (S. aureus): 0.5 µg/mLMIC (S. aureus): 1.0 µg/mL

Experimental Protocols

In Vitro Protein Synthesis Assay

Objective: To determine if this compound inhibits bacterial protein synthesis in a cell-free system.

Methodology:

  • Prepare a bacterial S30 extract containing ribosomes and other necessary translation factors.

  • Set up a reaction mixture containing the S30 extract, a suitable mRNA template (e.g., encoding luciferase), and a mixture of amino acids including a radiolabeled amino acid (e.g., ³⁵S-methionine).

  • Add varying concentrations of this compound, Doxycycline (positive control), and Chelocardin (negative control).

  • Incubate the reactions at 37°C to allow for protein synthesis.

  • Precipitate the newly synthesized proteins using trichloroacetic acid (TCA).

  • Collect the precipitated proteins on a filter and quantify the incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of inhibition relative to a no-drug control and determine the IC50 value.

Ribosomal Binding Assay (Radioligand Competition)

Objective: To demonstrate direct and specific binding of this compound to the bacterial ribosome.

Methodology:

  • Isolate 70S ribosomes from a suitable bacterial strain (e.g., E. coli or S. aureus).

  • Use a radiolabeled tetracycline derivative with known high affinity for the ribosome (e.g., [³H]-tetracycline) as the reporter ligand.

  • In a multi-well plate, incubate a fixed concentration of [³H]-tetracycline and ribosomes with increasing concentrations of unlabeled this compound, Doxycycline, or Chelocardin.

  • After reaching equilibrium, separate the ribosome-bound from free radioligand using a rapid filtration method.

  • Quantify the radioactivity on the filters.

  • The ability of the test compounds to displace the radioligand is used to determine their binding affinity (Ki or Kd).

Surface Plasmon Resonance (SPR)

Objective: To measure the real-time binding kinetics of this compound to the 30S ribosomal subunit.

Methodology:

  • Immobilize purified bacterial 30S ribosomal subunits onto an SPR sensor chip.

  • Prepare a series of dilutions of this compound, Doxycycline, and Chelocardin in a suitable running buffer.

  • Inject the compound solutions over the sensor chip surface and monitor the change in the refractive index, which is proportional to the mass of the compound binding to the immobilized ribosomes.

  • After the association phase, flow running buffer over the chip to monitor the dissociation of the compound.

  • Fit the resulting sensorgrams to a suitable binding model to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with the ribosome in a cellular context.

Methodology:

  • Culture bacterial cells (e.g., S. aureus) to mid-log phase.

  • Treat the cells with this compound, Doxycycline, or a vehicle control for a defined period.

  • Harvest and resuspend the cells in a lysis buffer.

  • Aliquot the cell lysates and heat them to a range of different temperatures.

  • After heating, centrifuge the samples to pellet the aggregated proteins.

  • Analyze the supernatant (containing the soluble, non-aggregated proteins) by SDS-PAGE and Western blotting using an antibody against a ribosomal protein (e.g., S7).

  • Quantify the band intensities to generate a melting curve and determine the melting temperature (Tm) of the ribosomal protein in the presence and absence of the compounds. An increase in Tm indicates target stabilization upon binding.

Visualizing the Path to Target Confirmation

The following diagrams illustrate the key concepts and workflows discussed in this guide.

cluster_0 Hypothesized Mechanism of Action Tetromycin_C1 This compound Ribosome Bacterial 30S Ribosome Tetromycin_C1->Ribosome Binds to A-site Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibited tRNA aminoacyl-tRNA tRNA->Ribosome Binding Blocked

Caption: Hypothesized mechanism of this compound action.

cluster_1 Experimental Workflow: Target Engagement Confirmation cluster_2 cluster_3 Start Hypothesis: This compound targets the ribosome In_Vitro In Vitro Assays Start->In_Vitro Cellular Cellular Assays Start->Cellular Protein_Synth_Assay Protein Synthesis Inhibition In_Vitro->Protein_Synth_Assay Binding_Assay Direct Binding (SPR, Radioligand) In_Vitro->Binding_Assay MIC_Test Bacterial Growth Inhibition (MIC) Cellular->MIC_Test CETSA Cellular Thermal Shift Assay (CETSA) Cellular->CETSA Confirmation Target Confirmed Protein_Synth_Assay->Confirmation Binding_Assay->Confirmation MIC_Test->Confirmation CETSA->Confirmation

References

Tetromycin C1: An In Vitro and In Vivo Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A notable gap in publicly available data currently limits a direct and comprehensive comparison of the in vitro and in vivo efficacy of Tetromycin C1. While initial findings indicate its potential as an antibacterial agent, the lack of published in vivo studies, including animal models and clinical trials, prevents a thorough evaluation of its therapeutic potential in a living organism.

This guide provides the available in vitro data for this compound and, to offer a broader context for researchers, presents a general comparison of in vitro and in vivo considerations for the tetracycline (B611298) class of antibiotics, to which this compound belongs.

This compound: In Vitro Antibacterial Activity

This compound is an antibiotic isolated from Streptomyces sp. that has demonstrated antibacterial activity, particularly against Gram-positive bacteria.[1][2] A Japanese patent provides some initial data on its inhibitory effects.[2]

Parameter Value Source
Class Antibiotic[1]
Source Streptomyces sp.[1][2]
Target Organisms Gram-positive bacteria[2]

Note: Specific Minimum Inhibitory Concentration (MIC) values against a range of bacterial strains are not detailed in the readily available literature.

General Comparison: In Vitro vs. In Vivo for Tetracycline Antibiotics

For the broader class of tetracycline antibiotics, a significant body of research highlights the key differences and translational challenges between laboratory and whole-organism studies.

Aspect In Vitro (Laboratory Setting) In Vivo (Living Organism)
Environment Controlled, simplified environment (e.g., culture medium in a petri dish or microplate).Complex, dynamic environment with multiple physiological systems interacting.
Drug Metabolism Drug concentration is typically stable and known.Subject to absorption, distribution, metabolism, and excretion (ADME), leading to variable drug concentrations at the site of infection.
Host Response No host immune system involvement.The host's immune system plays a crucial role in combating infection alongside the antibiotic.
Protein Binding Minimal or controlled protein binding.Significant binding to plasma proteins can reduce the concentration of the free, active drug.
Toxicity Provides an initial assessment of cytotoxicity against bacterial and sometimes mammalian cell lines.Can reveal systemic toxicity, off-target effects, and adverse reactions not observable in vitro.
Efficacy Measurement Typically measured by MIC, the lowest concentration that inhibits visible bacterial growth.Efficacy is assessed by clinical outcomes, such as reduction in bacterial load, resolution of symptoms, and survival rates.

Experimental Protocols

Due to the lack of specific published studies on this compound, a detailed experimental protocol for this compound cannot be provided. However, a general methodology for determining the Minimum Inhibitory Concentration (MIC) of an antibiotic in vitro is outlined below.

General Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This method is a standard procedure for assessing the in vitro antibacterial activity of a compound.

1. Preparation of Bacterial Inoculum:

  • A pure culture of the test bacterium is grown on an appropriate agar (B569324) medium.
  • Several colonies are used to inoculate a sterile broth (e.g., Mueller-Hinton Broth).
  • The broth culture is incubated until it reaches a specific turbidity, corresponding to a known bacterial concentration (typically standardized using a spectrophotometer).
  • The bacterial suspension is then diluted to the final desired concentration for the assay.

2. Preparation of Antibiotic Dilutions:

  • A stock solution of the antibiotic (e.g., this compound) is prepared in a suitable solvent.
  • A series of twofold dilutions of the antibiotic is prepared in a 96-well microtiter plate using the appropriate broth medium.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the standardized bacterial suspension.
  • Positive (bacteria without antibiotic) and negative (broth only) controls are included.
  • The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

4. Determination of MIC:

  • After incubation, the plate is visually inspected for bacterial growth (turbidity).
  • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Visualizing the Mechanism of Action

While the specific signaling pathways affected by this compound are not documented, the general mechanism of action for tetracycline antibiotics is well-established. They are known to be protein synthesis inhibitors.

Tetracycline_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_outcome Result Tetracycline Tetracycline Antibiotic Ribosome_30S 30S Ribosomal Subunit Tetracycline->Ribosome_30S Binds to Protein_Synthesis Protein Synthesis Ribosome_30S->Protein_Synthesis Blocks tRNA Aminoacyl-tRNA tRNA->Ribosome_30S Prevents binding of Bacteriostatic_Effect Bacteriostatic Effect (Inhibition of Growth) Protein_Synthesis->Bacteriostatic_Effect Leads to

Caption: General mechanism of action of tetracycline antibiotics.

Conclusion

References

Lack of Synergistic Data for Tetromycin C1 Prompts Focus on Broader Tetracycline Class

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of scientific literature reveals no available experimental data on the synergistic effects of Tetromycin C1 in combination with other drugs. this compound is a distinct polyketide antibiotic produced by Streptomyces sp. with the chemical formula C50H64O14. Its potential for combination therapy remains an unexplored area of research.

In light of this, the following guide pivots to the well-documented synergistic effects of the broader tetracycline class of antibiotics . This information is crucial for researchers and drug development professionals working on strategies to combat antimicrobial resistance. The experimental frameworks detailed here are directly applicable to any future investigation into this compound's synergistic potential.

A Comparative Guide to the Synergistic Effects of Tetracycline Antibiotics

Tetracyclines are a class of broad-spectrum antibiotics that function by inhibiting protein synthesis in bacteria. They achieve this by reversibly binding to the 30S ribosomal subunit, thereby preventing the attachment of aminoacyl-tRNA to the ribosomal acceptor (A) site. While effective as standalone agents, their efficacy can be significantly enhanced through synergistic combinations with other drugs. Such combinations can lower the required therapeutic dose, reduce toxicity, and overcome existing resistance mechanisms.

Quantitative Analysis of Tetracycline Synergy

The synergistic activity of antibiotic combinations is commonly quantified using the Fractional Inhibitory Concentration Index (FICI). An FICI value of ≤ 0.5 is a strong indicator of synergy. The tables below summarize key findings from various studies.

Table 1: Synergistic Effects of Tetracycline with Amoxicillin (B794) against Various Bacterial Pathogens

Target OrganismFICI ValueInterpretation
Bacillus cereus0.132Synergy
Salmonella typhi< 0.5Synergy
Acinetobacter calcoaceticus< 0.5Synergy
Klebsiella pneumoniae< 0.5Synergy
Enterococcus faecalis< 0.5Synergy
Staphylococcus aureus0.625Additive
Proteus vulgaris4.25Antagonism

Source: In vitro studies on the combination of amoxicillin and tetracycline.

Table 2: Synergistic Effects of Tetracycline with Alkaloid-Related Compounds against Diarrhoeal Bacteria [1]

CombinationBacterial StrainTetracycline MIC Alone (µg/mL)Tetracycline MIC in Combination (µg/mL)Fold Decrease in MICFICI
Tetracycline + NitroxolineShigella flexneri40.25160.086
Tetracycline + NitroxolineListeria monocytogenes0.6670.08380.156
Tetracycline + Zinc PyrithioneShigella flexneri5.3330.5110.109

Table 3: Synergistic Interactions of Tetracycline with Other Antibiotics against Multidrug-Resistant Enterobacteriaceae [2]

CombinationTarget OrganismFICI ValueInterpretation
Tetracycline + GentamicinKlebsiella pneumoniae< 0.5Synergy
Tetracycline + CeftazidimeEscherichia coli< 0.5Synergy
Tetracycline + GentamicinCitrobacter freundii< 0.5Synergy
Experimental Protocols for Synergy Testing

The assessment of synergistic interactions relies on standardized in vitro methods. The following protocols are fundamental to generating the data presented above.

1. Checkerboard Microdilution Assay

This method is the gold standard for assessing drug interactions.

  • Objective: To determine the FICI of a drug combination.

  • Methodology:

    • Two drugs are prepared in a two-dimensional array in a 96-well microtiter plate. Drug A is serially diluted along the x-axis, and Drug B is serially diluted along the y-axis.

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • The plate is incubated under appropriate conditions for 24 hours.

    • The Minimum Inhibitory Concentration (MIC) for each drug alone and for every combination is determined by identifying the lowest concentration that inhibits visible growth.

    • The FICI is calculated as follows: FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).

2. Time-Kill Assay

This dynamic assay provides insight into the bactericidal or bacteriostatic nature of the drug interaction over time.

  • Objective: To assess the rate of bacterial killing by a drug combination.

  • Methodology:

    • A standardized bacterial inoculum is added to flasks containing the drugs, both individually and in combination, at fixed concentrations (e.g., their MIC).

    • A control flask with no drug is also included.

    • The flasks are incubated, and samples are withdrawn at predetermined time points (e.g., 0, 4, 8, 12, 24 hours).

    • The number of viable bacteria (Colony Forming Units per mL) in each sample is quantified by plating serial dilutions.

    • Synergy is typically defined as a ≥ 2-log10 decrease in bacterial count by the combination compared to the most active single agent at 24 hours.

Visualizing Mechanisms and Workflows

Mechanism of Action of Tetracycline on Bacterial Ribosome

tetracycline_moa cluster_ribosome Bacterial Ribosome 50S 50S Subunit Protein Protein Synthesis 50S->Protein 30S 30S Subunit 30S->Protein tRNA Aminoacyl-tRNA tRNA->30S Binds to A-site Tetracycline Tetracycline Tetracycline->30S Blocks A-site Tetracycline->tRNA

Caption: Tetracycline blocks protein synthesis by binding to the 30S ribosomal subunit.

Workflow of a Checkerboard Synergy Assay

checkerboard_workflow Start Start Prepare_Dilutions Prepare Serial Dilutions of Drug A and Drug B Start->Prepare_Dilutions Dispense_Plate Dispense Drugs in Checkerboard Format Prepare_Dilutions->Dispense_Plate Inoculate Inoculate Plate with Bacterial Suspension Dispense_Plate->Inoculate Incubate Incubate at 37°C for 24h Inoculate->Incubate Read_MIC Read MICs of Drugs Alone and in Combination Incubate->Read_MIC Calculate_FICI Calculate Fractional Inhibitory Concentration Index Read_MIC->Calculate_FICI Interpret Interpret FICI (Synergy, Additive, Antagonism) Calculate_FICI->Interpret End End Interpret->End

Caption: A logical workflow for determining drug synergy via the checkerboard method.

References

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